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  • Product: 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
  • CAS: 306935-83-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene, a halogenated aromatic isothiocyan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene, a halogenated aromatic isothiocyanate. Isothiocyanates are a class of highly reactive compounds extensively used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2] This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.

Overview of Synthetic Pathway

The synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor amine, 2,6-dichloro-3-methylaniline, followed by its conversion to the target isothiocyanate using thiophosgene.

The general synthetic approach is as follows:

  • Chlorination of 3-Methylaniline: The synthesis of the key intermediate, 2,6-dichloro-3-methylaniline, is typically accomplished through the electrophilic chlorination of 3-methylaniline.[3] Reagents such as chlorine gas or sulfuryl chloride can be used for this transformation, often in the presence of a catalyst.[3]

  • Conversion to Isothiocyanate: The resulting 2,6-dichloro-3-methylaniline is then reacted with thiophosgene (CSCl₂) in the presence of a base to yield 1,5-dichloro-2-isothiocyanato-3-methylbenzene. This reaction is a standard and widely used method for the preparation of isothiocyanates from primary amines.[4]

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis.

Table 1: Properties of Reactants and Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,6-Dichloro-3-methylaniline64063-37-2C₇H₇Cl₂N176.04White to light yellow crystalline solid[3]37-40[5]Not specified
Thiophosgene463-71-8CSCl₂114.98[1]Reddish liquid[1][6]-29[7]73-75[1][7]
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Colorless liquid-46126.5
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless liquid-96.739.6

Table 2: Properties of the Final Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
1,5-Dichloro-2-isothiocyanato-3-methylbenzene1515864-05-7C₈H₅Cl₂NS218.10Not specified

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis.

Synthesis of 2,6-Dichloro-3-methylaniline (Intermediate)

The synthesis of 2,6-dichloro-3-methylaniline is generally achieved by the direct chlorination of 3-methylaniline.[3] A common method involves protecting the para-position of the corresponding acetanilide, followed by chlorination and subsequent deprotection.[8]

General Procedure:

  • Acetylation of m-toluidine: m-Toluidine is reacted with acetic anhydride in acetic acid to form the acetanilide.[8]

  • Bromination: The para-position is blocked by bromination of the acetanilide.[8]

  • Chlorination: The 4-bromoacetanilide is then chlorinated at the 2- and 6-positions.[8]

  • Reduction and Hydrolysis: The bromo group is removed by reduction, and the anilide is hydrolyzed to yield 2,6-dichloro-3-methylaniline.[8]

Due to the complexity and hazardous nature of this multi-step synthesis, it is often more practical to source this intermediate commercially if possible.

Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (Final Product)

This protocol is adapted from a similar synthesis of 1,3-dichloro-2-isothiocyanatobenzene.

Materials:

  • 2,6-Dichloro-3-methylaniline (1.0 eq)

  • Thiophosgene (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Thiophosgene: Add thiophosgene (1.1 eq) dropwise to the cooled solution. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.[4][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 5% EtOAc in hexane).

  • Isolation: Collect the fractions containing the desired product and concentrate the solvent to afford 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene from 2,6-dichloro-3-methylaniline.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Aniline 2,6-Dichloro-3-methylaniline Reaction Reaction at 0°C to RT Aniline->Reaction Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Reaction DIPEA DIPEA (Base) DIPEA->Reaction DCM DCM (Solvent) DCM->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Dilute with Water 2. Extract with DCM Drying Drying & Concentration Workup->Drying Dry with Na₂SO₄ Chromatography Column Chromatography Drying->Chromatography Crude Product FinalProduct 1,5-Dichloro-2-isothiocyanato-3-methylbenzene Chromatography->FinalProduct Purified Product

Caption: Synthetic workflow for 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Disclaimer: Publicly available scientific literature and chemical databases lack specific physicochemical, experimental, and biological data for the compound 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (CAS Number: 151...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific physicochemical, experimental, and biological data for the compound 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (CAS Number: 1515864-05-7). This guide provides a comprehensive overview of available data for closely related structural isomers and general methodologies applicable to this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated source of information on compounds structurally related to 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. Due to the absence of specific data for the target compound, this document focuses on comparative data from its isomers to provide insights into its expected properties and potential synthetic routes.

Comparative Physicochemical Properties of Dichlorinated and Monochlorinated Methylphenyl Isothiocyanates

Quantitative data for several structural isomers of dichlorophenyl isothiocyanates and a related monochlorinated methylphenyl isothiocyanate are available. These properties are summarized in the table below to facilitate comparison and estimation of properties for the target compound.

Property1,3-Dichloro-2-isothiocyanatobenzene[1]3,5-Dichlorophenyl isothiocyanate[2][3]3,4-Dichlorophenyl isothiocyanate[4]2,4-Dichloro-1-isothiocyanatobenzene2,3-Dichlorophenyl isothiocyanate[5]1-Chloro-3-isothiocyanato-2-methylbenzene[6][7]
CAS Number 6590-95-0[1]6590-93-8[2]6590-94-9[4]6590-96-16590-97-2[5]19241-35-1[6]
Molecular Formula C₇H₃Cl₂NS[1]C₇H₃Cl₂NS[3]C₇H₃Cl₂NS[4]C₇H₃Cl₂NSC₇H₃Cl₂NS[5]C₈H₆ClNS[6]
Molecular Weight 204.08 g/mol [1]204.08 g/mol [3]204.08 g/mol [4]204.08 g/mol 204.07 g/mol [5]183.66 g/mol [7]
Melting Point 39-42 °C[1]Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Boiling Point 100 °C at 0.3 mmHg[1]>230 °F (Flash Point)[2]617.01 K (calculated)[4]Not Available256-258 °C[5]99 °C at 2-3 Torr[7]
Density Not Available1.5271 (estimate)[2]Not AvailableNot AvailableNot Available1.18 g/cm³[7]
Refractive Index Not Available1.6300 (estimate)[2]Not AvailableNot AvailableNot Available1.583[7]
XLogP3 Not Available4.6[3]3.728 (logPoct/wat)[4]Not AvailableNot Available4.3[8]

Experimental Protocols: General Synthesis of Aryl Isothiocyanates

While a specific protocol for the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is not documented in the surveyed literature, several general methods for the synthesis of aryl isothiocyanates from their corresponding anilines are well-established.[9][10][11][12] The most common approach involves the reaction of a primary aromatic amine with a thiocarbonylating agent.[11]

General Protocol for the Synthesis of Aryl Isothiocyanates from Anilines:

This protocol is a generalized representation and would require optimization for the specific synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene from 2,6-dichloro-4-methylaniline.

  • Reaction Principle: The primary amine (aniline derivative) reacts with a thiocarbonyl source, such as thiophosgene or carbon disulfide, to form a dithiocarbamate intermediate, which is then decomposed to the isothiocyanate.[9][11]

  • Materials:

    • Substituted Aniline (e.g., 2,6-dichloro-4-methylaniline)

    • Thiophosgene or Carbon Disulfide

    • Base (e.g., triethylamine, N,N-diisopropylethylamine)[13]

    • Anhydrous Dichloromethane (DCM) as solvent

    • Water

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Silica gel for column chromatography

    • Eluent (e.g., hexane/ethyl acetate mixture)

  • Procedure (adapted from the synthesis of 1,3-dichloro-2-isothiocyanatobenzene): [13]

    • Dissolve the aniline derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add a suitable organic base, such as N,N-diisopropylethylamine (1.5 equivalents), to the solution at room temperature.[13]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thiophosgene (1.1 equivalents) dropwise to the cooled solution.[13]

    • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[13]

    • Collect the fractions containing the desired isothiocyanate and remove the solvent under reduced pressure to yield the final product.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Data_Availability cluster_target Target Compound cluster_data Data Categories cluster_isomers Related Isomers Target 1,5-Dichloro-2-isothiocyanato-3-methylbenzene Physicochemical Physicochemical Data Target->Physicochemical Unavailable Experimental Experimental Protocols Target->Experimental Unavailable Biological Biological Activity Target->Biological Unavailable Isomers Structural Isomers (e.g., 1,3-dichloro-2-isothiocyanatobenzene) Isomers->Physicochemical Available Isomers->Experimental General Methods Available Isomers->Biological General Class Information Available

General_Synthesis_Workflow Start Start: Substituted Aniline Reaction Reaction with Thiocarbonylating Agent (e.g., Thiophosgene) + Base in Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product Final Product: Aryl Isothiocyanate Purification->Product

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the modulation of signaling pathways by 1,5-Dichloro-2-isothiocyanato-3-methylbenzene have not been identified. However, the broader class of isothiocyanates is known for a wide range of biological activities, primarily as anticancer and antimicrobial agents.[10][11][14] These effects are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways in cancer cells. The electrophilic nature of the isothiocyanate group allows it to react with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function. Further research would be necessary to determine if 1,5-Dichloro-2-isothiocyanato-3-methylbenzene exhibits similar properties.

References

Foundational

An In-depth Technical Guide to 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1,5-dichloro-2-isothiocyanato-3-methylbenzene. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates expected characteristics based on data from structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar halogenated aromatic isothiocyanates in drug discovery and development.

Molecular Structure and Identification

1,5-Dichloro-2-isothiocyanato-3-methylbenzene, also known by its IUPAC name 2,4-Dichloro-6-methylphenyl isothiocyanate, is a substituted aromatic compound. The core structure consists of a benzene ring substituted with two chlorine atoms, a methyl group, and an isothiocyanate functional group.

Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name 2,4-Dichloro-6-methylphenyl isothiocyanate[1]
Chemical Formula C₈H₅Cl₂NS[1]
Molecular Weight 218.1 g/mol [1]
CAS Number 306935-83-1[1]
SMILES String CC1=CC(Cl)=CC(Cl)=C1N=C=S[1]
InChIKey INEPHFOQAAZPOE-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquid or solidTypical for chlorinated aromatic compounds.
Boiling Point > 200 °CExpected to be high due to molecular weight and polarity.
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane)Aromatic compounds with nonpolar functional groups generally exhibit this solubility profile.

Synthesis

The synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene would typically start from the corresponding aniline, 2,4-dichloro-6-methylaniline. A common and effective method for converting anilines to isothiocyanates is through the use of thiophosgene (CSCl₂) or a thiophosgene equivalent.

Experimental Protocol: Synthesis of Aryl Isothiocyanates (General Procedure)

This protocol is adapted from a known synthesis of a similar compound, 2,6-dichlorophenyl isothiocyanate, and is expected to be applicable for the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Materials:

  • 2,4-dichloro-6-methylaniline

  • Thiophosgene (CSCl₂)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2,4-dichloro-6-methylaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N,N-diisopropylethylamine (1.5 equivalents) to the stirred solution.

  • Add thiophosgene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Aniline 2,4-dichloro-6-methylaniline Reaction Reaction at 0°C to RT Aniline->Reaction Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Reaction Base DIPEA Base->Reaction Solvent DCM Solvent->Reaction Extraction Aqueous Workup & Extraction Reaction->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 1,5-Dichloro-2-isothiocyanato-3-methylbenzene Chromatography->Product

Caption: General workflow for the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Spectroscopic Characterization (Predicted)

While specific spectra for 1,5-dichloro-2-isothiocyanato-3-methylbenzene are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons (2H) as singlets or doublets in the range of δ 7.0-7.5 ppm. Methyl protons (3H) as a singlet around δ 2.2-2.5 ppm.
¹³C NMR Isothiocyanate carbon (-N=C=S) signal around δ 130-140 ppm. Aromatic carbons in the range of δ 120-145 ppm. Methyl carbon around δ 15-25 ppm.
IR Spectroscopy Strong, characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹. C-Cl stretching vibrations around 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry Molecular ion (M⁺) peak exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in approximately a 9:6:1 ratio). Fragmentation may involve the loss of the isothiocyanate group, chlorine atoms, and the methyl group.

Potential Biological Activity and Signaling Pathways

Specific biological studies on 1,5-dichloro-2-isothiocyanato-3-methylbenzene have not been reported. However, the isothiocyanate functional group is a well-known pharmacophore present in many naturally occurring and synthetic compounds with significant biological activities.

Isothiocyanates are known to exert their effects through various mechanisms, primarily due to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins.

Potential Signaling Pathways Modulated by Isothiocyanates

The following diagram illustrates general signaling pathways that are often modulated by isothiocyanates and could be relevant for 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Signaling_Pathways cluster_compound Compound cluster_cellular_effects Cellular Effects cluster_outcomes Potential Outcomes ITC 1,5-Dichloro-2-isothiocyanato-3-methylbenzene ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS interacts with cellular components Apoptosis Induction of Apoptosis ITC->Apoptosis modulates Bcl-2 family proteins NFkB Inhibition of NF-κB ITC->NFkB Antimicrobial Antimicrobial Activity ITC->Antimicrobial disrupts microbial membranes and enzymes PhaseII Induction of Phase II Enzymes (e.g., GST, NQO1) ROS->PhaseII activates Nrf2 pathway Anticancer Anticancer Activity PhaseII->Anticancer Apoptosis->Anticancer AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory

Caption: Potential signaling pathways modulated by isothiocyanates.

Conclusion and Future Directions

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a halogenated aromatic isothiocyanate with potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the known biological activities of related compounds, it is plausible that this molecule may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

Future research should focus on:

  • Synthesis and Characterization: Development of an optimized synthetic route and full spectroscopic characterization (NMR, IR, MS, and X-ray crystallography if a solid) to confirm its structure and purity.

  • Biological Screening: In vitro screening against various cancer cell lines and microbial strains to determine its biological activity profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the chloro and methyl substituents to its biological activity.

This technical guide serves as a starting point for researchers and professionals, providing a consolidated overview and a framework for future investigations into the therapeutic potential of 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

References

Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-isothiocyanato-5-methylbenzene

Abstract: This technical guide provides a comprehensive overview of 1,3-Dichloro-2-isothiocyanato-5-methylbenzene, a halogenated aromatic isothiocyanate. Due to the limited availability of data for a compound named "1,5-...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1,3-Dichloro-2-isothiocyanato-5-methylbenzene, a halogenated aromatic isothiocyanate. Due to the limited availability of data for a compound named "1,5-Dichloro-2-isothiocyanato-3-methylbenzene," this document focuses on the structurally related and commercially available compound, 1,3-Dichloro-2-isothiocyanato-5-methylbenzene (CAS No. 1515864-05-7), which is the most likely subject of interest. This guide covers its chemical properties, detailed potential synthesis protocols, analytical methodologies, and discusses its prospective role in drug discovery based on the established bioactivity of the isothiocyanate functional group.

Compound Identification and Properties

The compound of interest is identified as 1,3-Dichloro-2-isothiocyanato-5-methylbenzene . It is a substituted aromatic compound containing two chlorine atoms, a methyl group, and a reactive isothiocyanate group attached to the benzene ring.

Chemical Structure and Identifiers
  • Systematic Name: 1,3-Dichloro-2-isothiocyanato-5-methylbenzene

  • CAS Number: 1515864-05-7[1]

  • Molecular Formula: C₈H₅Cl₂NS[1]

  • SMILES: CC1=CC(Cl)=C(N=C=S)C(Cl)=C1[1]

Physicochemical Data

Quantitative data for this specific compound is not extensively published. The following table summarizes available information from chemical suppliers.

PropertyValueSource
Molecular Weight 218.10 g/mol [1]
Purity/Specification Typically available at various purity levels from suppliers.[1]
Storage Conditions Standard chemical storage; specific recommendations may vary by supplier.[1]

Synthesis of 1,3-Dichloro-2-isothiocyanato-5-methylbenzene

Experimental Protocol 1: Thiophosgene Method

This method involves the reaction of the primary amine with thiophosgene (CSCl₂) in the presence of a base. It is a widely used and efficient method for producing aryl isothiocyanates.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-Dichloro-4-methylaniline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.), to the solution at room temperature.[2]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Thiophosgene Addition: Add thiophosgene (1.1 eq.) dropwise to the cooled solution.[2] Maintain the temperature at 0°C during the addition.

  • Reaction Progression: Allow the reaction to stir at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.[2]

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with DCM.[2]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 1,3-dichloro-2-isothiocyanato-5-methylbenzene.[2]

Experimental Protocol 2: Carbon Disulfide Method (One-Pot)

This protocol provides a less hazardous alternative to thiophosgene, involving the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂), followed by decomposition to the isothiocyanate.[3][4]

Methodology:

  • Dithiocarbamate Formation: To a mixture of 3,5-Dichloro-4-methylaniline (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) (2.0 eq.) in an aqueous or mixed solvent system (e.g., water/DMF), add carbon disulfide (CS₂) (1.2 eq.) dropwise at room temperature.[3]

  • Reaction: Stir the mixture for several hours. For less reactive anilines, warming to around 40°C may be necessary.[3] Monitor the conversion of the amine by HPLC.

  • Decomposition Reagent: Cool the mixture to 0°C and add a desulfurylation reagent. A common choice is a solution of trichlorotriazine (TCT) (0.5 eq.) in DCM, added dropwise.[3]

  • Final Reaction: Stir the mixture for approximately 30 minutes after the addition is complete.[3]

  • Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and purify by column chromatography as described in Protocol 2.1.

Synthesis Workflow Diagram

G General Synthesis Workflow for Aryl Isothiocyanates A Starting Material: 3,5-Dichloro-4-methylaniline B Reagent Addition: 1. Solvent (e.g., DCM) 2. Base (e.g., DIPEA) A->B Dissolve C Reaction Condition: Cool to 0°C B->C D Thiophosgene (CSCl₂) Addition C->D E Reaction at RT (3-4 hours) D->E Stir F Aqueous Workup & Extraction E->F Reaction Complete G Purification: Column Chromatography F->G H Final Product: 1,3-Dichloro-2-isothiocyanato-5-methylbenzene G->H

Caption: Generalized workflow for the synthesis of 1,3-dichloro-2-isothiocyanato-5-methylbenzene.

Analytical Methods for Characterization

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of isothiocyanates and monitoring reaction progress.[5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective. Detection is commonly performed using a UV detector.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile compounds like isothiocyanates. It provides information on purity and molecular weight. However, thermal degradation can be a concern for some isothiocyanates, so method development, such as using a fast injection, may be required to minimize this issue.[6]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra would be expected to show characteristic shifts for the aromatic protons, the methyl group protons, and the carbons of the substituted benzene ring, as well as the distinctive quaternary carbon of the isothiocyanate group (-N=C=S).

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the isothiocyanate functional group, which exhibits a strong and characteristic sharp absorption band in the region of 2000-2200 cm⁻¹.[3]

Analytical Workflow Diagram

G Analytical Workflow for Compound Characterization Crude Crude Product Purify Purification (Chromatography) Crude->Purify Pure Purified Compound Purify->Pure HPLC Purity Check: HPLC Pure->HPLC GCMS Identity & MW: GC-MS Pure->GCMS NMR Structure Elucidation: ¹H & ¹³C NMR Pure->NMR IR Functional Group ID: FTIR Spectroscopy Pure->IR

Caption: Standard analytical workflow for the purification and characterization of the title compound.

Potential Applications in Drug Development

Isothiocyanates (ITCs) are a class of compounds extensively studied for their therapeutic potential, particularly in oncology.[7][8] They are known to occur naturally in cruciferous vegetables and exhibit a range of biological activities.[7]

Role as a Pharmaceutical Intermediate

The subject compound, with its dichlorinated and methylated phenyl ring, serves as a chemical intermediate. The reactive isothiocyanate group can readily undergo reactions with nucleophiles, such as amines, to form thiourea derivatives. This reactivity makes it a valuable building block for creating libraries of more complex molecules for drug screening. Dichlorophenyl isothiocyanates, in general, are recognized as important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[9]

Potential Signaling Pathways and Mechanisms of Action

While no specific biological studies on 1,3-Dichloro-2-isothiocyanato-5-methylbenzene have been published, the broader class of aryl isothiocyanates is known to modulate several key signaling pathways implicated in cancer and inflammation. These compounds are potent electrophiles that can interact with cellular nucleophiles, notably cysteine residues in proteins.[7]

Potential mechanisms relevant to drug development include:

  • Induction of Apoptosis: Many ITCs can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspase cascades.

  • Cell Cycle Arrest: ITCs have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

  • Inhibition of Angiogenesis: Some ITCs can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Modulation of Inflammatory Pathways: ITCs can exert anti-inflammatory effects by targeting pathways such as NF-κB and inhibiting pro-inflammatory cytokines.[8]

The unique substitution pattern of 1,3-Dichloro-2-isothiocyanato-5-methylbenzene may confer novel selectivity or potency, making it an interesting candidate for synthesis and evaluation in drug discovery programs.

Logical Relationship Diagram for ITC in Drug Discovery

G Isothiocyanate Role in Drug Discovery ITC 1,3-Dichloro-2-isothiocyanato- 5-methylbenzene Intermediate Pharmaceutical Intermediate ITC->Intermediate Bioactive Potential Bioactive Compound ITC->Bioactive Thiourea Thiourea Derivatives Intermediate->Thiourea Reacts with amines to form Pathway Modulation of Signaling Pathways (e.g., Apoptosis, NF-κB) Bioactive->Pathway Interacts with Screening High-Throughput Screening Thiourea->Screening Hit Hit Compound Screening->Hit Effect Therapeutic Effect (e.g., Anti-cancer) Pathway->Effect Leads to

Caption: Logical flow from the title compound to its potential application in drug discovery.

Conclusion

1,3-Dichloro-2-isothiocyanato-5-methylbenzene is a readily synthesizable aromatic compound with significant potential as a building block in medicinal chemistry. While direct biological data on this specific molecule is scarce, the well-documented activities of the isothiocyanate class suggest it as a valuable candidate for the synthesis of novel therapeutic agents. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound for further investigation in drug development and other scientific applications.

References

Foundational

Technical Guide: Spectral Analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (C₈H₅Cl₂NS), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous compounds. This guide also includes standardized experimental protocols for acquiring such data and workflows for sample analysis, serving as a comprehensive resource for researchers.

Chemical Structure and Properties

  • IUPAC Name: 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Molecular Formula: C₈H₅Cl₂NS

  • Molecular Weight: 222.09 g/mol

  • CAS Number: 1515864-05-7 (as 1,3-Dichloro-2-isothiocyanato-5-methylbenzene)

Chemical Structure of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Figure 1. Chemical Structure of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Predicted Spectral Data

The following sections detail the predicted spectral characteristics of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. These predictions are derived from the analysis of substituent effects on the benzene ring and known spectral data for similar functional groups.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The predicted chemical shifts for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene are based on the additive effects of the chloro, isothiocyanato, and methyl substituents on the aromatic ring. Aromatic protons typically resonate in the 6.5-8.0 ppm range, while aromatic carbons appear between 120-170 ppm.[2]

2.1.1. Predicted ¹H NMR Data

The molecule has two aromatic protons and a methyl group, leading to three distinct signals in the ¹H NMR spectrum.

Predicted Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 7.4 - 7.6Doublet1HAromatic H
~ 7.2 - 7.4Doublet1HAromatic H
~ 2.4Singlet3H-CH₃

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm).

2.1.2. Predicted ¹³C NMR Data

The molecule has eight carbon atoms, with six in the aromatic ring, one in the methyl group, and one in the isothiocyanate group. Due to the lack of symmetry, eight distinct signals are expected in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ) (ppm) Assignment
~ 140 - 145C-NCS
~ 135 - 140Aromatic C-Cl
~ 135 - 140Aromatic C-Cl
~ 130 - 135Aromatic C-CH₃
~ 125 - 130Aromatic C-H
~ 120 - 125Aromatic C-H
~ 130 - 135Aromatic C (quaternary)
~ 130 - 140-N=C =S
~ 20 - 25-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm).

The IR spectrum is expected to show characteristic absorption bands for the isothiocyanate group, the substituted benzene ring, and the methyl group. The most prominent feature of isothiocyanates is a strong, broad absorption band between 2000 and 2200 cm⁻¹ due to the asymmetric stretching of the -N=C=S group.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2950 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumMethyl C-H Stretch
2000 - 2200Strong, Broad-N=C=S Asymmetric Stretch
~ 1550 - 1600MediumAromatic C=C Stretch
~ 1450MediumAromatic C=C Stretch
1000 - 1200StrongC-Cl Stretch
600 - 800StrongC-H Out-of-plane Bending

Table 3: Predicted Major IR Absorption Bands.

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, [M+2]⁺, and [M+4]⁺ will be observed, with relative intensities depending on the natural abundance of ³⁵Cl and ³⁷Cl. The base peak is likely to result from the loss of a chlorine atom or the isothiocyanate group.

m/z (mass-to-charge ratio) Relative Intensity Assignment
221 / 223 / 225High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
186 / 188Medium[M - Cl]⁺
164Medium[M - NCS]⁺
129High[M - Cl - NCS]⁺
77Medium[C₆H₅]⁺ fragment

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization).

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are general protocols and may require optimization for the specific compound and instrumentation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Fourier Transform NMR spectrometer with a field strength of at least 300 MHz.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or by using Gas Chromatography (GC) for volatile compounds.[3]

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.[4]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The instrument will separate the generated ions based on their mass-to-charge ratio (m/z).[5]

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Probe D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J J I->J Structural Elucidation

Caption: Workflow for NMR Spectroscopy Analysis.

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum (4000-400 cm-1) D->E F Process Data (Absorbance vs. Wavenumber) E->F G Identify Functional Groups F->G

Caption: Workflow for FT-IR Spectroscopy (ATR Method).

MS_Workflow A Sample Introduction (e.g., Direct Probe) B Ionization (e.g., Electron Ionization) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Data Processing D->E F Determine Molecular Weight and Fragmentation Pattern E->F

Caption: General Workflow for Mass Spectrometry Analysis.

References

Exploratory

An In-depth Technical Guide on the Solubility of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-Dichloro-2-isothiocyanato-3-methylbenzene belongs to the isothiocyanate class of compounds, which are widely recognized for their potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene belongs to the isothiocyanate class of compounds, which are widely recognized for their potential as chemopreventive and therapeutic agents.[1][2][3] The biological activity of isothiocyanates is often linked to their ability to modulate various signaling pathways involved in cellular detoxification, apoptosis, and inflammation.[1][4][5] Understanding the solubility of this specific dichlorinated and methylated benzene isothiocyanate in organic solvents is crucial for its synthesis, purification, formulation, and biological screening in drug discovery and development processes.

While quantitative solubility data for 1,5-dichloro-2-isothiocyanato-3-methylbenzene is not currently available, general principles of solubility and data from related compounds suggest it is likely soluble in common organic solvents. For instance, methyl isothiocyanate is readily soluble in ethanol, methanol, acetone, dichloromethane, and benzene.[6] Similarly, 1,3-dichloro-5-methylbenzene is reported to be soluble in organic solvents like ethanol and ether.[7] Given the structural features of 1,5-dichloro-2-isothiocyanato-3-methylbenzene—a substituted aromatic ring—it is expected to exhibit good solubility in a range of polar aprotic and nonpolar organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific experimental values for the solubility of 1,5-dichloro-2-isothiocyanato-3-methylbenzene in various organic solvents have not been reported in the peer-reviewed literature. To facilitate future research and provide a standardized format for reporting, the following table is presented as a template for the systematic collection and comparison of such data. Researchers are encouraged to employ the experimental protocol outlined in Section 3 to populate this table.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetone25e.g., Gravimetric
e.g., Dichloromethane25e.g., HPLC
e.g., Ethanol25e.g., UV-Vis Spectroscopy
e.g., Ethyl Acetate25
e.g., Hexane25
e.g., Methanol25
e.g., Toluene25

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound, such as 1,5-dichloro-2-isothiocyanato-3-methylbenzene, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of the Solid: Ensure the 1,5-dichloro-2-isothiocyanato-3-methylbenzene is a finely ground powder to maximize the surface area for dissolution.

  • Creating a Saturated Solution:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. The time required can vary and should be determined empirically (e.g., 24-48 hours).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial or a volumetric flask. This step is critical to remove any remaining microscopic solid particles.

  • Quantification of the Solute:

    • Gravimetric Method: If the solvent is volatile, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid can be measured.

    • Spectroscopic/Chromatographic Method (Recommended):

      • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Measure the response of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting: Express the solubility in grams per 100 mL of solvent ( g/100 mL) and moles per liter (mol/L).

Relevant Signaling Pathway and Experimental Workflow

Isothiocyanates are known to exert their biological effects by interacting with multiple cellular signaling pathways. One of the most well-documented is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response. The following diagram illustrates a simplified representation of this pathway and a conceptual workflow for investigating the effects of 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

G Conceptual Workflow: Investigating Isothiocyanate Activity cluster_0 Cellular Environment cluster_1 Experimental Steps ITC Isothiocyanate (e.g., 1,5-dichloro-2-isothiocyanato-3-methylbenzene) Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Genes Promotes Transcription Proteins Detoxification & Antioxidant Proteins Genes->Proteins Translation Step1 1. Cell Culture (e.g., Cancer Cell Line) Step2 2. Treatment with Isothiocyanate Compound Step1->Step2 Step3 3. Cell Lysis and Protein Extraction Step2->Step3 Step4 4. Western Blot for Nrf2 and Target Proteins Step3->Step4 Step5 5. qRT-PCR for Gene Expression Analysis Step3->Step5

Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway and a corresponding experimental workflow.

This diagram illustrates how an isothiocyanate compound can inactivate the Keap1 protein, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of cytoprotective enzymes. The associated experimental workflow outlines the key steps to investigate this mechanism in a laboratory setting.

References

Foundational

Uncharted Territory: The Potential Biological Activity of Dichlorinated Methylphenyl Isothiocyanates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: A comprehensive review of current scientific literature reveals a significant gap in the specific investigation of dichlorinat...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of current scientific literature reveals a significant gap in the specific investigation of dichlorinated methylphenyl isothiocyanates. This document, therefore, presents a predictive framework based on the well-established biological activities of the broader class of aryl isothiocyanates. The experimental data, protocols, and signaling pathways detailed herein are derived from studies on analogous compounds, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), and are intended to serve as a guide for future research into this novel class of compounds.

Predicted Biological Activities: A Focus on Anticancer and Antimicrobial Potential

Based on the activities of structurally related aryl isothiocyanates, dichlorinated methylphenyl isothiocyanates are hypothesized to possess significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Potential

Aryl isothiocyanates are recognized for their potent cytotoxic effects against a wide array of cancer cell lines. The primary mechanisms of action involve the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical signaling pathways that promote cancer cell growth and survival.

Table 1: Representative Anticancer Activity of Aryl Isothiocyanates

CompoundCancer Cell LineActivity MetricValue
Benzyl isothiocyanate (BITC)Oral Squamous Carcinoma (SCC9)IC50 (24h)~20 µM[1]
Benzyl isothiocyanate (BITC)Pancreatic Cancer (MIA PaCa-2)IC50 (48h)~15 µM[2]
Phenethyl isothiocyanate (PEITC)Jurkat (T-lymphoma)LD507-15 µM[3]

Note: The inhibitory concentration (IC50) and lethal dose (LD50) values are for well-studied aryl isothiocyanates and serve as a benchmark for potential activity.

Antimicrobial Potential

Select aryl isothiocyanates have demonstrated efficacy against various pathogenic microorganisms. The antimicrobial action is largely attributed to the disruption of microbial cell membranes and the inhibition of essential cellular functions.

Table 2: Representative Antimicrobial Activity of Aryl Isothiocyanates

CompoundMicroorganismActivity MetricValue
Phenyl isothiocyanate (PITC)Escherichia coliMIC1000 µg/mL[4]
Phenyl isothiocyanate (PITC)Staphylococcus aureusMIC1000 µg/mL[4]
Phenethyl isothiocyanate (PEITC)Staphylococcus aureusMIC1 mmol/L[5]

Note: The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of a compound that prevents visible growth of a microorganism.

Foundational Experimental Protocols

The following methodologies are standard for assessing the biological activities of novel isothiocyanate compounds.

Assessment of Cell Viability: The MTT Assay

This colorimetric assay is a fundamental tool for evaluating the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Culture Preparation: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Incubation: The cells are then exposed to a range of concentrations of the test isothiocyanate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Data Acquisition: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

  • Compound Exposure: Target cells are treated with the isothiocyanate compound.

  • Cell Collection: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Fluorescent Labeling: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

  • Flow Cytometric Analysis: The stained cell population is analyzed by flow cytometry to quantify the percentage of cells in each state (live, early apoptotic, late apoptotic/necrotic).

Determination of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

This assay is the gold standard for determining the antimicrobial potency of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Compound Dilution Series: A two-fold serial dilution of the isothiocyanate is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plate is incubated under optimal growth conditions.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Key Signaling Pathways and Conceptual Visualizations

The anticancer activity of aryl isothiocyanates is often mediated through the modulation of specific intracellular signaling cascades. The induction of apoptosis via the mitochondrial pathway is a well-documented mechanism.

ITC Aryl Isothiocyanate ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative signaling pathway for aryl isothiocyanate-induced apoptosis.

A logical workflow for the initial screening of novel dichlorinated methylphenyl isothiocyanates for anticancer activity is proposed below.

Start Synthesized Dichlorinated Methylphenyl Isothiocyanates CellLines Select Cancer Cell Lines Start->CellLines MTT MTT Assay for Cell Viability (IC50) CellLines->MTT ApoptosisAssay Annexin V/PI Staining for Apoptosis MTT->ApoptosisAssay If active WesternBlot Western Blot for Protein Expression (e.g., Bcl-2, Caspases) ApoptosisAssay->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

Caption: A conceptual workflow for the evaluation of anticancer potential.

References

Exploratory

Reactivity of the Isothiocyanate Group in 1,5-Dichloro-2-isothiocyanato-3-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical reactivity of the isothiocyanate functional group in the molecule 1,5-dichloro-2-isot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiocyanate functional group in the molecule 1,5-dichloro-2-isothiocyanato-3-methylbenzene. The document details the electronic influences on the isothiocyanate moiety, its primary reactions, and provides representative experimental protocols for key transformations.

Introduction to 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic compound featuring a highly reactive isothiocyanate (-N=C=S) group. The benzene ring is further substituted with two electron-withdrawing chlorine atoms and one electron-donating methyl group. This substitution pattern significantly influences the electrophilic character of the isothiocyanate carbon, making it a versatile building block in organic synthesis, particularly for the preparation of various sulfur and nitrogen-containing heterocyclic compounds and derivatives with potential biological activity.[1]

Core Reactivity of the Aryl Isothiocyanate Group

The isothiocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. Due to the high electronegativity of nitrogen and sulfur, the central carbon atom is electron-deficient and, therefore, highly electrophilic.[2] This inherent electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles.[2] The primary reaction pathway for aryl isothiocyanates is nucleophilic addition to the central carbon atom.[3]

Influence of Aromatic Substituents

The reactivity of the isothiocyanate group in 1,5-dichloro-2-isothiocyanato-3-methylbenzene is modulated by the electronic properties of the substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): The two chlorine atoms are strong electron-withdrawing groups due to their high electronegativity. They pull electron density away from the aromatic ring and, by extension, from the isothiocyanate group. This inductive effect increases the partial positive charge on the central carbon atom of the -N=C=S moiety, enhancing its electrophilicity and making the molecule more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs): The methyl group is a weak electron-donating group through hyperconjugation. It pushes electron density into the aromatic ring, which slightly counteracts the effect of the chlorine atoms.

Overall, the strong electron-withdrawing effect of the two chlorine atoms dominates, leading to a significantly activated isothiocyanate group in 1,5-dichloro-2-isothiocyanato-3-methylbenzene, predisposing it to rapid reactions with nucleophiles.

Key Reactions and Mechanisms

The principal reactions of 1,5-dichloro-2-isothiocyanato-3-methylbenzene involve the nucleophilic addition to the isothiocyanate carbon.

Reaction with Amines: Synthesis of Thioureas

Aryl isothiocyanates react readily with primary and secondary amines to form N,N'-disubstituted thioureas.[1][3] This reaction is typically efficient and proceeds under mild conditions.[3] The reaction is of great importance in medicinal chemistry as the thiourea moiety is a key structural feature in many biologically active compounds.[1]

Caption: General mechanism for thiourea formation.

Reaction with Alcohols: Synthesis of Thiocarbamates

The reaction of aryl isothiocyanates with alcohols yields O-alkyl thiocarbamates (also known as thiourethanes).[4] This reaction can be slower than the reaction with amines and may require heating or the use of a catalyst.[5] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the isothiocyanate carbon.[6][7]

G cluster_0 Nucleophilic Attack cluster_1 Proton Transfer R-NCS Ar-N=C=S Intermediate [Ar-N=C(S-)-O+HR'] R-NCS->Intermediate R'OH R'-OH R'OH->Intermediate Intermediate2 [Ar-N=C(S-)-O+HR'] Thiocarbamate Ar-NH-C(=S)-OR' Intermediate2->Thiocarbamate fast

Caption: General mechanism for thiocarbamate formation.

Cycloaddition Reactions

While less common than nucleophilic additions, the C=S double bond in isothiocyanates can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. The feasibility and regioselectivity of these reactions depend on the nature of the dipole and the electronic properties of the isothiocyanate.

Quantitative Data Summary

Reaction TypeAryl IsothiocyanateNucleophileProductConditionsYield (%)Reference
Thiourea Synthesis4-Chlorophenyl isothiocyanateVarious anilinesDiarylthioureasMortar-and-pestle grinding, 5-40 min89-98[8]
Thiourea SynthesisPhenyl isothiocyanate4-Chloroaniline1-(4-chlorophenyl)-3-phenylthioureaBall milling100[8]
Thiourea SynthesisMethyl isothiocyanateAmmoniaMethylthioureaAqueous NH4OH, rt74-81[9]
Thiocarbamate SynthesisPhenyl isothiocyanate1-OctanolO-Octyl phenylthiocarbamateo-dichlorobenzene, 120°CKinetic study[5]
Thiocarbamate SynthesisAllyl isothiocyanateEthanolO-Ethyl allylthiocarbamateIncubation, rtNot specified[7]

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of the title compound and its key reactions.

Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

A common route for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide, followed by desulfurization.[10]

G cluster_0 Workflow for Isothiocyanate Synthesis start Start: 1,5-Dichloro-3-methylaniline step1 Dissolve amine in aqueous K2CO3 start->step1 step2 Add Carbon Disulfide (CS2) step1->step2 step3 Stir at 40°C to form dithiocarbamate salt step2->step3 step4 Cool to 0°C step3->step4 step5 Add desulfurizing agent (e.g., TCT in CH2Cl2) step4->step5 step6 Stir and monitor by TLC step5->step6 step7 Work-up (extraction, washing, drying) step6->step7 step8 Purification (e.g., column chromatography) step7->step8 end_node Product: 1,5-Dichloro-2-isothiocyanato-3-methylbenzene step8->end_node

Caption: General workflow for aryl isothiocyanate synthesis.

Protocol:

  • To a solution of 1,5-dichloro-3-methylaniline (1.0 eq) in a suitable aqueous base (e.g., potassium carbonate solution), add carbon disulfide (2.0 eq).[10]

  • Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours until the formation of the intermediate dithiocarbamate salt is complete (monitored by TLC or HPLC).[10]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of a desulfurizing agent, such as cyanuric chloride (TCT) or tosyl chloride, in an organic solvent like dichloromethane.[10][11]

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring for completion.

  • Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield the pure 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

General Procedure for the Synthesis of N,N'-disubstituted Thioureas

This protocol outlines a general method for the reaction of 1,5-dichloro-2-isothiocyanato-3-methylbenzene with a primary or secondary amine.[3]

Protocol:

  • Dissolve 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • To the stirring solution, add the desired primary or secondary amine (1.0-1.2 eq) either neat or as a solution in the same solvent at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed. The reaction is often complete within a few hours at room temperature but may require gentle heating for less reactive amines.[12]

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-(1,5-dichloro-3-methylphenyl)-N'-(substituted)thiourea.[8]

General Procedure for the Synthesis of O-alkyl Thiocarbamates

This protocol describes a general method for the reaction of 1,5-dichloro-2-isothiocyanato-3-methylbenzene with an alcohol.[5]

Protocol:

  • In a round-bottom flask, dissolve 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq) in a high-boiling point, inert solvent such as o-dichlorobenzene or toluene.

  • Add the desired alcohol (a large excess may be used if it also serves as the solvent).

  • Heat the reaction mixture to reflux (e.g., 90-140°C) and monitor the reaction by TLC.[5] The reaction may be slow, requiring several hours to days for completion.

  • For less reactive alcohols, a catalyst such as a tertiary amine (e.g., triethylamine) or an organometallic compound can be added to accelerate the reaction.[5]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkyl (1,5-dichloro-3-methylphenyl)thiocarbamate.

Conclusion

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a highly reactive and versatile synthetic intermediate. The isothiocyanate group, activated by the presence of two electron-withdrawing chlorine atoms, readily undergoes nucleophilic addition reactions with a variety of nucleophiles, most notably amines and alcohols, to produce thioureas and thiocarbamates, respectively. The protocols and reactivity patterns described in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel molecules with potential applications in various scientific fields.

References

Foundational

Stability and storage conditions for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

An In-depth Technical Guide to the Stability and Storage of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene Introduction 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a reactive organic compound with potential applicati...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a reactive organic compound with potential applications in pharmaceutical research and drug development, likely as a building block or intermediate in the synthesis of more complex molecules. The presence of both a dichlorinated aromatic ring and a highly reactive isothiocyanate functional group dictates its chemical behavior and stability. Understanding the stability profile and optimal storage conditions of this compound is paramount for researchers and scientists to ensure its integrity, purity, and suitability for use in sensitive experimental settings. This guide provides a comprehensive overview of the stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Profile

Identifier Value
IUPAC Name 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Molecular Formula C₈H₅Cl₂NS
Molecular Weight 222.09 g/mol
Chemical Structure (A chemical structure image would be placed here in a full whitepaper)
SMILES CC1=C(C=C(C=C1Cl)N=C=S)Cl
InChI InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6(10)7(4)11-8-12/h2-3H,1H3

Stability Profile

The stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is primarily influenced by its isothiocyanate group, which is susceptible to nucleophilic attack, and the chlorinated aromatic ring, which can be sensitive to photolytic conditions.

Factor Effect on Stability Potential Degradation Products
Hydrolysis Susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The isothiocyanate group can be hydrolyzed to the corresponding amine.2,6-Dichloro-3-methylaniline
Thermal Likely to decompose at elevated temperatures. The specific decomposition temperature and products are not well-documented but could involve the breakdown of the isothiocyanate group and potential dehalogenation at very high temperatures.Various decomposition products
Light The chlorinated aromatic ring suggests potential sensitivity to UV light, which could lead to photolytic degradation.Photodegradation products
Oxidation May be susceptible to oxidation, although specific pathways for this compound are not established. The isothiocyanate group could potentially be oxidized.Oxidized derivatives

Storage Recommendations

Proper storage is critical to maintain the integrity of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. The following conditions are recommended to minimize degradation.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place, preferably refrigerated (2-8 °C).To minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to moisture and oxygen, thereby minimizing hydrolysis and oxidation.
Container Store in a tightly sealed, amber glass vial or bottle.To protect from light and prevent moisture ingress. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.Due to the reactive nature and potential toxicity of isothiocyanates.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and to develop a stability-indicating analytical method. The following protocol outlines a general approach based on ICH guidelines.[1]

Forced Degradation Study Protocol
Stress Condition Procedure
Acidic Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Incubate at 60°C for up to 24 hours, with samples taken at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples before analysis.[2]
Basic Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Incubate at 60°C for up to 24 hours, with samples taken at various time points. Neutralize samples before analysis.[2]
Oxidative Degradation Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide. Keep at room temperature for up to 24 hours, with samples taken at various time points.
Thermal Degradation Expose the solid compound to dry heat at 70°C for up to 48 hours. Dissolve samples in a suitable solvent for analysis at different time points.
Photolytic Degradation Expose a solution of the compound (e.g., in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.[2]
Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating the parent compound from its potential degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes, to ensure separation of polar and non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detector at a suitable wavelength (e.g., 254 nm, or determined by UV scan of the compound)
Injection Volume 10 µL

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation (Hypothetical) parent_hydrolysis 1,5-Dichloro-2-isothiocyanato-3-methylbenzene intermediate_carbamic Intermediate (Thiocarbamic Acid) parent_hydrolysis->intermediate_carbamic + H2O product_amine 2,6-Dichloro-3-methylaniline intermediate_carbamic->product_amine - COS parent_oxidation 1,5-Dichloro-2-isothiocyanato-3-methylbenzene product_oxide Oxidized Product (e.g., Sulfoxide or Amine Oxide) parent_oxidation->product_oxide + [O]

Caption: Proposed degradation pathways for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Experimental Workflow for Stability Study

G cluster_workflow Stability Study Workflow start Obtain pure sample of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analysis by Stability-Indicating HPLC Method stress->analysis data Data Analysis: - Identify Degradants - Quantify Parent Compound Loss - Mass Balance Calculation analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for a forced degradation stability study.

References

Exploratory

A Comprehensive Review of Substituted 2-Isothiocyanatobenzene Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are primari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are primarily derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and wasabi. The significant interest in isothiocyanates within the scientific community stems from their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

While extensive research has focused on aliphatic ITCs like sulforaphane and aralkyl ITCs such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), the specific subclass of substituted 2-isothiocyanatobenzene derivatives remains a relatively underexplored area. These compounds, featuring the reactive isothiocyanate moiety directly attached to a substituted benzene ring at the ortho-position, present a unique chemical architecture that could offer novel structure-activity relationships (SAR) and therapeutic profiles. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols related to substituted 2-isothiocyanatobenzene derivatives, highlighting their potential in drug discovery and development.

Synthesis of 2-Isothiocyanatobenzene Derivatives

The most prevalent method for synthesizing aryl isothiocyanates, including 2-substituted derivatives, involves the conversion of the corresponding primary amine (aniline). A common and effective approach is the reaction of a substituted 2-aminobenzene (aniline) with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent.[2][3][4] Another classical, though less favored due to toxicity, is the use of thiophosgene.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation Start Substituted 2-Aniline DTC_Salt Dithiocarbamate Salt Intermediate Start->DTC_Salt Reacts with CS2 Carbon Disulfide (CS2) CS2->DTC_Salt Base Base (e.g., Et3N, NaOH) Base->DTC_Salt Product Substituted 2-Isothiocyanatobenzene DTC_Salt->Product Decomposition with Desulfurizer Desulfurizing Agent (e.g., NaOCl, H2O2) Desulfurizer->Product

Caption: General workflow for the synthesis of aryl isothiocyanates.

Biological Activities and Mechanisms of Action

The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to the biological effects of these compounds, allowing them to modulate the function of various enzymes and transcription factors.[5]

Anti-Inflammatory Activity

Isothiocyanates are known to exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[6] Overproduction of prostaglandins by COX-2 is a hallmark of many inflammatory conditions.

Notably, 2-methoxyphenyl isothiocyanate has demonstrated potent and significant inhibitory activity against the human COX-2 enzyme, highlighting the potential of ortho-substituted derivatives in this therapeutic area.[6]

CompoundTargetActivityConcentrationReference
2-Methoxyphenyl ITC COX-2~99% Inhibition50 µM[6]
Phenyl ITCCOX-2~98.9% Inhibition50 µM[6]
Indomethacin (Control)COX-298.9% Inhibition10 µM[6]
Anticancer Activity

The anticancer effects of isothiocyanates are the most extensively studied aspect of their bioactivity.[1][7] These compounds can inhibit cancer cell growth through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the activation of cellular defense pathways against oxidative stress.

a) Induction of Apoptosis:

Many ITCs trigger the intrinsic pathway of apoptosis. They can cause the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes cell death.[8]

G ITC Isothiocyanate (e.g., 2-substituted derivative) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Caspase-dependent apoptosis pathway induced by isothiocyanates.

b) Nrf2-Mediated Antioxidant Response:

Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective phase II detoxification and antioxidant enzymes (e.g., NQO1, GSTs). This cellular defense mechanism can protect normal cells from carcinogenic insults and contribute to the anticancer effect.

G ITC Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ITC->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Transcription of Protective Genes (NQO1, GSTs, etc.) ARE->Genes Activates

Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.

While specific data for 2-isothiocyanatobenzene derivatives are sparse, 2-methoxyphenyl isothiocyanate has been noted for its potential anticancer properties.[9] The table below shows the activity of other relevant aryl ITCs for context.

CompoundCell LineActivity (IC50)Reference
4-Methoxyphenyl ITCHepG2 (Liver)25.9 µg/mL[10]
4-Methoxyphenyl ITCMCF-7 (Breast)12.3 µg/mL[10]
Phenyl ITCNot specified--
Benzyl ITCVarious~5-20 µM[1]
Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[11][12] Their mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes.[13]

CompoundOrganismActivity (MIC)Reference
Phenyl Isothiocyanate (PITC)Escherichia coli1000 µg/mL[13]
Phenyl Isothiocyanate (PITC)Staphylococcus aureus1000 µg/mL[13]
Benzyl Isothiocyanate (BITC)S. aureus (MRSA)2.9 - 110 µg/mL[15]
Allyl Isothiocyanate (AITC)Pseudomonas aeruginosa~103 µg/mL[16]

Experimental Protocols

General Synthesis of a Substituted 2-Isothiocyanatobenzene

This protocol is a general representation adapted from common synthetic methods for aryl isothiocyanates.

Materials:

  • Substituted 2-aniline (1.0 eq)

  • Carbon disulfide (CS₂) (3.0 eq)

  • Triethylamine (Et₃N) or other suitable base (3.0 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Desulfurizing agent (e.g., sodium hypochlorite solution, hydrogen peroxide)

  • Diatomaceous earth

Procedure:

  • To a solution of the substituted 2-aniline (1.0 eq) in DCM, add the base (3.0 eq) and stir for 5-10 minutes at room temperature.

  • Slowly add carbon disulfide (3.0 eq) to the reaction mixture. Stir the reaction at room temperature, monitoring the formation of the dithiocarbamate intermediate by Thin-Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, slowly add the desulfurizing agent to the mixture.

  • Continue stirring at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of diatomaceous earth to remove any solids.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude isothiocyanate via flash column chromatography if necessary. Characterize the final product by spectroscopic methods (NMR, IR, MS).

Protocol for COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric COX inhibitor screening kits.[6]

Procedure:

  • Prepare the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, and human recombinant COX-2 enzyme solution.

  • In a 96-well plate, add the reaction buffer, Heme, and COX-2 enzyme to the appropriate wells (background, 100% initial activity, and inhibitor wells).

  • Add the test compound (e.g., 2-methoxyphenyl isothiocyanate, dissolved in a suitable solvent like DMSO or ethanol) to the inhibitor wells at the desired final concentration (e.g., 50 µM). Add solvent only to the control wells.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate for a short, precise time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

  • The product of the COX reaction (prostaglandin) can be quantified. In many kits, the peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate the percent inhibition by comparing the signal in the inhibitor wells to the 100% initial activity wells after subtracting the background signal.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for assessing antimicrobial activity.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 2-chlorophenyl isothiocyanate) in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well.

  • Add 100 µL of the test compound stock solution to the first column of wells, resulting in an initial 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific cell density (e.g., 0.5 McFarland standard). Dilute this suspension in the growth medium so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for a sterility control) with 100 µL of the diluted microbial suspension. Include a positive growth control (no compound) and a negative control (no microbes).

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The literature strongly supports the role of isothiocyanates as a versatile and potent class of bioactive molecules with significant therapeutic potential. While research has predominantly focused on non-aromatic or aralkyl derivatives, the available data on substituted 2-isothiocyanatobenzene derivatives, particularly 2-methoxyphenyl isothiocyanate, reveal promising anti-inflammatory and enzyme-inhibitory activities.[6] The antifungal potential inferred from related 2-thiocyano structures further underscores the value of this scaffold.[14]

The ortho-position on the benzene ring offers a unique opportunity for steric and electronic modulation of the isothiocyanate's reactivity and biological interactions. However, a clear gap exists in the systematic exploration of this chemical space. Future research should focus on the synthesis of a broader library of 2-isothiocyanatobenzene derivatives with diverse substituents (e.g., halogens, nitro, alkyl, and other alkoxy groups) and the comprehensive evaluation of their biological activities. Such structure-activity relationship studies are crucial to unlock the full therapeutic potential of this specific isothiocyanate subclass and to develop novel, targeted agents for cancer, inflammatory diseases, and microbial infections.

References

Foundational

In-Depth Technical Guide: Health and Safety Information for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) fro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Chemical Identification and Properties

1,5-Dichloro-2-isothiocyanato-3-methylbenzene, also known as 2,4-Dichloro-6-methylphenyl isothiocyanate, is a chlorinated aromatic isothiocyanate with the CAS number 306935-83-1.[1][2][3][4] Due to its reactive isothiocyanate group, this compound is of interest in organic synthesis and potentially in the development of biologically active molecules. However, publicly available data on its specific biological effects and detailed toxicological profile is limited.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name 1,5-Dichloro-2-isothiocyanato-3-methylbenzene[1][2]
Synonym(s) 2,4-Dichloro-6-methylphenyl isothiocyanate, 4,6-Dichloro-o-tolyl isothiocyanate, 3,5-Dichloro-2-isothiocyanatotoluene[4]
CAS Number 306935-83-1[1][2][3][4]
Molecular Formula C8H5Cl2NS[2][3]
Molecular Weight 218.1 g/mol [2][3]
Physical State Powder[1]
Melting Point 57-58 °C[4]
Boiling Point Data Not Available
Density Data Not Available
Solubility Data Not Available
Vapor Pressure Data Not Available

Health and Safety Information

The primary health hazards associated with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene are related to its irritant properties.[1][4] Isothiocyanates as a class are known to be reactive towards biological nucleophiles, which can lead to irritation and sensitization.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Statements H315Causes skin irritation.[1][4]
H319Causes serious eye irritation.[1][4]
H335May cause respiratory irritation.[1][4]
Precautionary Statements P261Avoid breathing dust/fumes/gas/mist/vapours/spray.[1]
P264Wash all exposed external body areas thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves, protective clothing, eye protection and face protection.[1]
Toxicological Data

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene are not available in the public domain. The available safety information indicates that the compound is an irritant, but does not classify it as acutely toxic by ingestion.[1] Long-term exposure effects have not been documented.[1]

Table 3: Summary of Toxicological Information

Exposure RouteEffectQuantitative DataSource(s)
Oral The material has NOT been classified as "harmful by ingestion".No data available[1]
Dermal Causes skin irritation.No data available[1][4]
Inhalation May cause respiratory irritation.No data available[1][4]
Eye Contact Causes serious eye irritation.No data available[1][4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly sealed when not in use.[1] Polyethylene or polypropylene containers are recommended for storage.[1]

Experimental Protocols

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product Amine 2,4-Dichloro-6-methylaniline Mix Combine amine, solvent, and base Amine->Mix Reagent Thiophosgene or equivalent AddReagent Add thiophosgene solution dropwise at low temperature Reagent->AddReagent Solvent Dichloromethane or similar Solvent->Mix Base Triethylamine or other base Base->Mix Mix->AddReagent Stir Stir at room temperature AddReagent->Stir Quench Quench with water Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by chromatography or recrystallization Evaporate->Purify Product 1,5-Dichloro-2-isothiocyanato-3-methylbenzene Purify->Product

Caption: Generalized workflow for the synthesis of an aryl isothiocyanate.

Signaling Pathways and Mechanism of Action

There is currently no publicly available information regarding the specific signaling pathways affected by 1,5-Dichloro-2-isothiocyanato-3-methylbenzene or its mechanism of action in biological systems. Isothiocyanates are known to react with sulfhydryl groups of proteins, which could be a general mechanism of toxicity or biological activity. However, specific molecular targets for this compound have not been identified.

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher which may be used.[1]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[1] Combustion may produce corrosive fumes.[1]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, labeled container for disposal.[1] Avoid generating dust.

G cluster_0 Hazard Identification cluster_1 Exposure Control cluster_2 Safe Handling cluster_3 Emergency Procedures Irritant Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) Ventilation Use in Fume Hood Irritant->Ventilation PPE Gloves, Goggles, Lab Coat Irritant->PPE Handling Avoid Contact Wash Hands Ventilation->Handling PPE->Handling FirstAid First Aid Measures Handling->FirstAid Spill Spill Cleanup Handling->Spill

Caption: Logical relationship of hazard identification and safety measures.

References

Exploratory

A Technical Guide to 1,5-Dichloro-2-isothiocyanato-3-methylbenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive information on the commercial availability, physicochemical properties, and handling of 1,5-Dichloro-2-isothiocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, and handling of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (CAS No. 306935-83-1). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are interested in utilizing this compound in their studies.

Chemical Identity and Properties

1,5-Dichloro-2-isothiocyanato-3-methylbenzene, also known by its synonym 2,4-Dichloro-6-methylphenyl isothiocyanate, is an aromatic isothiocyanate compound. The isothiocyanate functional group is a key pharmacophore in a variety of biologically active molecules, known for its electrophilic nature which allows for covalent interactions with biological nucleophiles.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 306935-83-1[1]
Molecular Formula C₈H₅Cl₂NS[2]
Molecular Weight 218.11 g/mol [3]
Synonyms 2,4-Dichloro-6-methylphenyl isothiocyanate, 4,6-Dichloro-o-tolyl isothiocyanate, 3,5-Dichloro-2-isothiocyanatotoluene[2]
Appearance Solid[1]
Melting Point 57-58 °C[2]
Purity ≥95%[1]

Commercial Availability

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is commercially available from a number of chemical suppliers catering to the research and development market. The typical purity offered is 95% or greater.

Table 2: Commercial Suppliers and Product Specifications

SupplierProduct NamePurityAvailable Quantities
Apollo Scientific 2,4-Dichloro-6-methylphenyl isothiocyanate≥95%1g, 5g
abcr Gute Chemie 2,4-Dichloro-6-methylphenyl isothiocyanate95%Not specified
Sigma-Aldrich 2,4-Dichloro-6-methylphenyl isothiocyanateNot specifiedNot specified

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Handling and Safety

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene from 2,4-Dichloro-6-methylaniline

Disclaimer: This is a theoretical protocol and should be adapted and optimized by a qualified chemist.

Materials:

  • 2,4-Dichloro-6-methylaniline

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a fume hood, dissolve 2,4-Dichloro-6-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A Certificate of Analysis from Apollo Scientific indicates that the ¹H-NMR conforms to the expected structure.[1]

Biological Activity and Potential Applications

Isothiocyanates are a class of compounds that have garnered significant interest in the scientific community for their potential health benefits, particularly in the area of cancer chemoprevention.[4] The biological activity of isothiocyanates is largely attributed to their ability to modulate various cellular signaling pathways.

The electrophilic carbon of the isothiocyanate group can react with nucleophilic thiols, such as the cysteine residues in proteins. This can lead to the modulation of key cellular signaling pathways. One of the most well-studied targets of isothiocyanates is the Keap1-Nrf2 pathway.[5] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate in the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of a variety of cytoprotective genes, leading to their transcription. These genes encode for proteins involved in antioxidant defense and detoxification.

Furthermore, isothiocyanates have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[6]

The specific biological activities of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene have not been extensively reported in the literature. However, based on the known activities of other chlorinated and methylated phenyl isothiocyanates, it is a promising candidate for investigation in cancer research and other therapeutic areas.

Visualizations

Procurement and Handling Workflow

The following diagram outlines a logical workflow for researchers to procure and handle 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

G Procurement and Handling Workflow A Identify Research Need B Search for Suppliers (e.g., Apollo Scientific, abcr) A->B C Request Quotation and Certificate of Analysis B->C D Place Purchase Order C->D E Receive Compound and Verify Identity D->E F Review Safety Data Sheet (SDS) E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Handle with Appropriate PPE in a Fume Hood F->H I Conduct Experimentation H->I J Dispose of Waste According to Regulations I->J G General Isothiocyanate Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus A Isothiocyanate (e.g., 1,5-Dichloro-2-isothiocyanato-3-methylbenzene) B Keap1 A->B Covalent Modification C Nrf2 B->C Inhibition of Degradation D Nrf2 C->D Translocation E ARE (Antioxidant Response Element) D->E Binding F Transcription of Cytoprotective Genes E->F Activation

References

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene from 2,6-dichloro-4-methylaniline

Application Notes and Protocol for the Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the chemica...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocol for the Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, a potentially valuable building block in medicinal chemistry and drug development. The synthesis starts from the commercially available 2,6-dichloro-4-methylaniline. The primary method described utilizes the highly reactive and efficient reagent, thiophosgene. An alternative, less hazardous two-step method involving carbon disulfide is also discussed.

Introduction

Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Consequently, the development of efficient synthetic routes to novel isothiocyanate-containing molecules is of significant interest to the pharmaceutical industry. The target molecule, 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, possesses a unique substitution pattern that could impart specific pharmacological properties.

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis.[2] The choice of synthetic route often depends on the reactivity of the starting aniline, the desired scale of the reaction, and safety considerations. While the use of thiophosgene is a classic and direct method, its high toxicity necessitates stringent safety precautions.[3][4][5] Alternative methods, such as the decomposition of dithiocarbamate salts formed from carbon disulfide, offer a safer approach.[2][6][7][8]

This protocol details the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene from 2,6-dichloro-4-methylaniline using thiophosgene, based on a closely related procedure for a similar substrate.[9]

Materials and Methods

Reagents and Solvents

Reagent/SolventChemical FormulaMolar Mass ( g/mol )RoleSupplier Notes
2,6-Dichloro-4-methylanilineC₇H₇Cl₂N176.05Starting MaterialCommercially available
ThiophosgeneCSCl₂114.98ReagentHighly toxic and corrosive, handle with extreme caution in a certified fume hood.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24BaseAnhydrous grade recommended
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended
WaterH₂O18.02Quenching/WashingDeionized
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentAnhydrous
Ethyl AcetateC₄H₈O₂88.11Eluent for ChromatographyHPLC grade
HexaneC₆H₁₄86.18Eluent for ChromatographyHPLC grade

Experimental Protocol: Thiophosgene Method

This protocol is adapted from a procedure for the synthesis of 1,3-Dichloro-2-isothiocyanatobenzene.[9]

1. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloro-4-methylaniline (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

2. Addition of Base:

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution at 0 °C.

3. Addition of Thiophosgene:

  • Caution: Thiophosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add thiophosgene (1.1 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel over a period of 15-20 minutes.

4. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5. Work-up:

  • Upon completion of the reaction, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

6. Purification:

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

7. Characterization:

  • The structure of the final product, 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Method: Carbon Disulfide Route

For laboratories not equipped to handle thiophosgene, a two-step, one-pot synthesis using carbon disulfide is a viable alternative.[6][8][10] This method generally involves the formation of a dithiocarbamate salt from the aniline and carbon disulfide in the presence of a base, followed by decomposition to the isothiocyanate using a desulfurizing agent like cyanuric chloride (TCT) or tosyl chloride.[6][8] While often requiring longer reaction times, this method avoids the use of highly toxic thiophosgene.

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene cluster_reactants Reactants cluster_reagents Reagents/Solvent 2_6_dichloro_4_methylaniline 2,6-dichloro-4-methylaniline Product 1,5-Dichloro-2-isothiocyanato-3-methylbenzene 2_6_dichloro_4_methylaniline->Product + Thiophosgene Thiophosgene Thiophosgene (CSCl₂) DIPEA DIPEA DCM DCM

Caption: Chemical reaction for the synthesis of the target compound.

Experimental Workflow

G start Start dissolve Dissolve 2,6-dichloro-4-methylaniline in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_thiophosgene Add Thiophosgene (dropwise) add_base->add_thiophosgene react Stir at room temperature (3-4 hours) add_thiophosgene->react workup Aqueous Work-up (Water, DCM Extraction, Brine Wash) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application

Application Notes and Protocols for the Utilization of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of 1,5-dichloro-2-isothiocyanato-3-methylbenzene as a versatile building block in the synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1,5-dichloro-2-isothiocyanato-3-methylbenzene as a versatile building block in the synthesis of a variety of heterocyclic compounds. The protocols described herein are based on established methodologies for analogous aryl isothiocyanates and are intended to serve as a foundational resource for the development of novel molecular entities.

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a reactive intermediate possessing the electrophilic isothiocyanate functional group, making it an excellent candidate for the construction of nitrogen and sulfur-containing heterocycles. The presence of two chlorine atoms and a methyl group on the phenyl ring offers opportunities for further functionalization and tuning of the physicochemical properties of the resulting heterocyclic systems. This document outlines the synthesis of the title compound and its application in the preparation of thiazoles, thiadiazoles, and quinazolines, which are prevalent scaffolds in medicinal chemistry.

Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

The synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene can be achieved from the corresponding aniline, 2,4-dichloro-6-methylaniline, through various established methods. A common and effective approach involves the use of thiophosgene or a less hazardous equivalent.

Aniline 2,4-Dichloro-6-methylaniline Isothiocyanate 1,5-Dichloro-2-isothiocyanato-3-methylbenzene Aniline->Isothiocyanate Base (e.g., Et₃N) DCM, 0 °C to rt Reagent Thiophosgene (CSCl₂) or Di(1H-imidazol-1-yl)methanethione

Caption: General synthetic scheme for 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Experimental Protocol: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Materials:

  • 2,4-dichloro-6-methylaniline

  • Thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add a solution of thiophosgene (1.1 eq) or TCDI (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

Table 1: Summary of Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Starting MaterialReagentSolventBaseTemperatureReaction TimeTypical Yield
2,4-Dichloro-6-methylanilineThiophosgene or TCDIDCMEt₃N0 °C to rt2-4 h70-90%

Application in Heterocyclic Synthesis

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis and related methodologies can be adapted to use 1,5-dichloro-2-isothiocyanato-3-methylbenzene for the preparation of 2-aminothiazole derivatives. The general approach involves the reaction with an α-haloketone. A more direct route involves the reaction with a source of a two-carbon unit with a leaving group and a nucleophilic center.

Isothiocyanate 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene Thiazole 2-(2,4-Dichloro-6-methylphenylamino) -4-phenylthiazole Isothiocyanate->Thiazole AlphaHaloKetone α-Haloketone (e.g., 2-bromoacetophenone) AlphaHaloKetone->Thiazole

Caption: Synthesis of a 2-aminothiazole derivative.

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • α-Bromoacetophenone

  • Ethanol or Acetone

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq) in ethanol, add α-bromoacetophenone (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Summary of Thiazole Synthesis

IsothiocyanateCoreactantSolventTemperatureReaction TimeProduct Class
1,5-Dichloro-2-isothiocyanato-3-methylbenzeneα-HaloketoneEthanolReflux4-6 h2-(Arylamino)thiazole
Synthesis of Substituted 1,3,4-Thiadiazoles

The reaction of aryl isothiocyanates with hydrazine derivatives is a well-established route to 1,3,4-thiadiazoles. The initial step is the formation of a thiosemicarbazide intermediate, which then undergoes cyclization.

Isothiocyanate 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene Thiosemicarbazide Thiosemicarbazide Intermediate Isothiocyanate->Thiosemicarbazide Hydrazine Hydrazine hydrate or substituted hydrazine Hydrazine->Thiosemicarbazide Thiadiazole 5-(2,4-Dichloro-6-methylphenylamino) -1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole CyclizingAgent Acid (e.g., H₂SO₄) or Oxidizing Agent (e.g., FeCl₃) CyclizingAgent->Thiadiazole

Caption: General pathway for 1,3,4-thiadiazole synthesis.

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

Step 1: Formation of the Thiosemicarbazide

  • Dissolve 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours. The thiosemicarbazide intermediate often precipitates from the solution.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Cyclization to the 1,3,4-Thiadiazole

  • Carefully add the dried thiosemicarbazide intermediate to a stirred, cold (0 °C) solution of concentrated sulfuric acid.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Table 3: Summary of 1,3,4-Thiadiazole Synthesis

IsothiocyanateCoreactantCyclizing AgentSolventTemperatureProduct Class
1,5-Dichloro-2-isothiocyanato-3-methylbenzeneHydrazine hydrateConc. H₂SO₄Ethanol / H₂SO₄rt / 0 °C to rt5-(Arylamino)-1,3,4-thiadiazole
Synthesis of Substituted Quinazolines

Aryl isothiocyanates are valuable precursors for the synthesis of quinazoline and quinazolinone derivatives. One common method involves the reaction with an ortho-aminoaryl ketone or a related derivative.

Isothiocyanate 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene Thiourea Thiourea Intermediate Isothiocyanate->Thiourea AminoKetone 2-Aminobenzophenone AminoKetone->Thiourea Quinazoline 2-(2,4-Dichloro-6-methylphenylamino) -4-phenylquinazoline Thiourea->Quinazoline Cyclization Cyclization Cyclization (e.g., I₂/DMSO or acid catalysis)

Caption: Synthetic route to a quinazoline derivative.

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • 2-Aminobenzophenone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.1 eq) in DMSO.

  • Add iodine (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Summary of Quinazoline Synthesis

IsothiocyanateCoreactantReagent/CatalystSolventTemperatureProduct Class
1,5-Dichloro-2-isothiocyanato-3-methylbenzene2-AminobenzophenoneIodine (I₂)DMSO80-100 °C2-(Arylamino)quinazoline

Safety Precautions

Isothiocyanates are lachrymatory and can be irritating to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Thiophosgene is highly toxic and should be handled with extreme caution by experienced personnel only.

Conclusion

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a valuable and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space of thiazoles, thiadiazoles, and quinazolines, enabling the development of new molecular entities with potential applications in drug discovery and materials science. It is recommended that the reaction conditions for each specific substrate combination be optimized to achieve the best possible outcomes.

Method

Application of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene as a building block in organic chemistry

Abstract These application notes provide a comprehensive overview of 1,5-dichloro-2-isothiocyanato-3-methylbenzene as a versatile building block in organic chemistry. This document details its synthesis, chemical propert...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of 1,5-dichloro-2-isothiocyanato-3-methylbenzene as a versatile building block in organic chemistry. This document details its synthesis, chemical properties, and potential applications in the synthesis of various organic compounds, particularly heterocyclic structures and thiourea derivatives, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with key data presented in a structured format. Visual diagrams generated using the DOT language are included to illustrate reaction pathways and experimental workflows.

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic isothiocyanate containing two chlorine atoms and a methyl group on the benzene ring. The presence of the highly reactive isothiocyanate (-N=C=S) group, combined with the substituted aromatic scaffold, makes it a valuable intermediate for the synthesis of a wide range of organic molecules. The electronic effects of the chloro and methyl substituents can influence the reactivity of the isothiocyanate moiety and provide handles for further functionalization. Isothiocyanates are well-established precursors for the synthesis of nitrogen- and sulfur-containing heterocycles, many of which exhibit important biological activities.

Physicochemical Properties & Data

While specific experimental data for 1,5-dichloro-2-isothiocyanato-3-methylbenzene is not widely available, the properties of analogous dichlorinated aryl isothiocyanates can provide useful estimates.

PropertyValue (Estimated/Analogous)Reference/Analogue
Molecular Formula C₈H₅Cl₂NS-
Molecular Weight 218.09 g/mol -
Appearance Likely a colorless to pale yellow solid or oilGeneral observation for aryl isothiocyanates
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (DCM, THF, Acetone, etc.)General observation for aryl isothiocyanates
CAS Number Not available-

Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

The most common and direct method for the synthesis of aryl isothiocyanates is from the corresponding aniline derivative. In this case, 2,6-dichloro-4-methylaniline would be the starting material. Two general and effective protocols are provided below.

This method is highly efficient for the synthesis of aryl isothiocyanates. Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Reaction Scheme:

G reactant 2,6-Dichloro-4-methylaniline product 1,5-Dichloro-2-isothiocyanato-3-methylbenzene reactant->product reagent Thiophosgene (CSCl₂) reagent->product conditions Base (e.g., Et₃N or DIPEA) DCM, 0 °C to rt conditions->product

Caption: Synthesis via the Thiophosgene Method.

Materials:

  • 2,6-Dichloro-4-methylaniline

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-4-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 2.5 eq) dropwise to the stirred solution.

  • In a separate dropping funnel, prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM.

  • Add the thiophosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired 1,5-dichloro-2-isothiocyanato-3-methylbenzene.

This method avoids the use of highly toxic thiophosgene and is a common alternative.

Reaction Scheme:

G reactant 2,6-Dichloro-4-methylaniline product 1,5-Dichloro-2-isothiocyanato-3-methylbenzene reactant->product reagent1 Carbon Disulfide (CS₂) reagent1->product reagent2 Desulfurizing Agent (e.g., TsCl, T3P®) reagent2->product conditions Base (e.g., Et₃N) Solvent (e.g., DCM or Toluene) conditions->product

Caption: Synthesis via the Carbon Disulfide Method.

Materials:

  • 2,6-Dichloro-4-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl) or Propanephosphonic acid anhydride (T3P®)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,6-dichloro-4-methylaniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at room temperature, add carbon disulfide (1.5 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt intermediate.

  • Cool the reaction mixture to 0 °C.

  • Add the desulfurizing agent, for example, a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM, dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Applications in Organic Synthesis

The isothiocyanate group is a versatile functional group that can undergo a variety of chemical transformations, making 1,5-dichloro-2-isothiocyanato-3-methylbenzene a useful building block.

Isothiocyanates readily react with primary and secondary amines to form thiourea derivatives. These compounds are of great interest in drug discovery and as ligands in coordination chemistry.

General Protocol for Thiourea Synthesis:

  • Dissolve 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq) in a suitable solvent such as THF or DCM.

  • Add the desired primary or secondary amine (1.0-1.1 eq) to the solution.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

  • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Isothiocyanate 1,5-Dichloro-2-isothiocyanato-3-methylbenzene ReactionNode Stir in Solvent (e.g., THF, DCM) Room Temperature Isothiocyanate->ReactionNode Amine Primary or Secondary Amine (R₁R₂NH) Amine->ReactionNode Thiourea N-(2,6-dichloro-4-methylphenyl)-N'-(substituted)thiourea ReactionNode->Thiourea

Caption: General workflow for thiourea synthesis.

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an excellent precursor for various heterocyclic systems.

Example: Synthesis of 2-Aminothiazoles Isothiocyanates can react with α-haloketones in the presence of a base to yield 2-aminothiazole derivatives, a common scaffold in medicinal chemistry.

General Protocol for 2-Aminothiazole Synthesis:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a polar aprotic solvent like ethanol or acetone.

  • Add 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq) to the solution.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Safety and Handling

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Thiophosgene: Extremely toxic and corrosive. All manipulations must be performed in a certified chemical fume hood. Have a quenching solution (e.g., aqueous ammonia) readily available.

  • Carbon Disulfide: Highly flammable and toxic. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

Conclusion

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a valuable and reactive building block in organic synthesis. Its straightforward preparation from the corresponding aniline and the versatile reactivity of the isothiocyanate group allow for the efficient synthesis of diverse molecular structures, including thioureas and various heterocycles. The protocols and data provided herein serve as a guide for researchers in organic and medicinal chemistry to utilize this compound in their synthetic endeavors.

Application

Application Notes and Protocols for the Derivatization of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in Biological Screening

For: Researchers, Scientists, and Drug Development Professionals Subject: Synthesis of Thiourea Derivatives from 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and Protocols for Preliminary Biological Evaluation. Introduc...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Synthesis of Thiourea Derivatives from 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and Protocols for Preliminary Biological Evaluation.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophiles such as primary and secondary amines to form stable thiourea derivatives. This reactivity provides a straightforward strategy for generating chemical libraries for biological screening.

This document outlines the derivatization of 1,5-dichloro-2-isothiocyanato-3-methylbenzene through the synthesis of N-substituted thiourea analogs. Due to the limited availability of specific biological data for derivatives of 1,5-dichloro-2-isothiocyanato-3-methylbenzene, this note will utilize data from structurally related dichlorinated phenylthiourea derivatives as a reference for potential biological activities and screening protocols. The protocols provided are broadly applicable for the synthesis and preliminary biological evaluation of a library of compounds derived from the title isothiocyanate.

Derivatization Strategy: Synthesis of N-Aryl/Alkyl-N'-(1,5-dichloro-3-methylphenyl)thioureas

The primary derivatization strategy involves the nucleophilic addition of a diverse range of primary and secondary amines to the electrophilic carbon atom of the isothiocyanate group in 1,5-dichloro-2-isothiocyanato-3-methylbenzene. This reaction yields a library of N,N'-disubstituted thiourea derivatives. The general reaction scheme is presented below.

G cluster_0 General Synthesis of Thiourea Derivatives 1_5_dichloro_isothiocyanate 1,5-Dichloro-2-isothiocyanato-3-methylbenzene reaction_plus + 1_5_dichloro_isothiocyanate->reaction_plus amine Primary or Secondary Amine (R1R2NH) amine->reaction_plus solvent Solvent (e.g., THF, DCM) solvent->reaction_plus thiourea_derivative N-Aryl/Alkyl-N'-(1,5-dichloro-3-methylphenyl)thiourea reaction_plus->thiourea_derivative Stir at RT

Caption: General reaction scheme for the synthesis of thiourea derivatives.

Experimental Protocol: General Synthesis of N-Substituted Thioureas

This protocol provides a general method for the synthesis of thiourea derivatives from 1,5-dichloro-2-isothiocyanato-3-methylbenzene and a selected amine.

Materials:

  • 1,5-dichloro-2-isothiocyanato-3-methylbenzene

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol) or silica gel for column chromatography

Procedure:

  • In a round bottom flask, dissolve 1.0 mmol of the selected amine in 10 mL of anhydrous THF.

  • To this solution, add 1.0 mmol of 1,5-dichloro-2-isothiocyanato-3-methylbenzene at room temperature.

  • Stir the resulting mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, it can be collected by filtration.

  • If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Biological Screening Protocols

The synthesized thiourea derivatives can be subjected to a variety of biological assays to determine their potential as therapeutic agents. Initial screening often focuses on anticancer and anti-inflammatory activities.

Anticancer Activity: Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of test compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

While specific data for derivatives of 1,5-dichloro-2-isothiocyanato-3-methylbenzene is not available, the following table presents cytotoxicity data for a structurally related dichlorinated phenylthiourea derivative, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, against human breast cancer cell lines.[1][2][3][4]

CompoundCell LineIC50 (µM)[1][3]Selectivity Index (SI)
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-70.31>32.26
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D0.94>10.64
Hydroxyurea (Reference)MCF-7>10-
Hydroxyurea (Reference)T47D>10-

Selectivity Index (SI) = IC50 in normal cells (Vero) / IC50 in cancer cells.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the synthesized compounds can be assessed in vitro by measuring their ability to inhibit key inflammatory mediators or in vivo using models such as carrageenan-induced paw edema in rodents.

Experimental Protocol: In vivo Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats (150-200 g).

  • Compound Administration: Administer the test compounds orally at a specific dose (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., 1% DMSO). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., naproxen).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each compound at each time point compared to the control group.

Data Presentation:

The following table presents data on the anti-inflammatory activity of thiourea derivatives of naproxen, demonstrating the potential for this class of compounds to exhibit anti-inflammatory effects.[1][4][5]

Compound (10 mg/kg)% Inhibition of Paw Edema (at 4 hours)[1][5]
Naproxen Derivative with m-anisidine54.01%
Naproxen Derivative with N-methyl tryptophan ester54.12%
Naproxen (Reference)Varies by study

Putative Signaling Pathways

Isothiocyanates and their thiourea derivatives are known to modulate several key signaling pathways involved in cancer and inflammation. Understanding these pathways can aid in mechanism-of-action studies for newly synthesized active compounds.

G cluster_1 Anticancer Signaling ITC Isothiocyanate Derivative ROS ↑ ROS ITC->ROS CellCycleArrest Cell Cycle Arrest ITC->CellCycleArrest DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Putative anticancer signaling pathway for isothiocyanate derivatives.

G cluster_2 Anti-inflammatory Signaling ITC_deriv Isothiocyanate Derivative NFkB NF-κB Inhibition ITC_deriv->NFkB COX_LOX COX/LOX Inhibition ITC_deriv->COX_LOX Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Prostaglandins_Leukotrienes ↓ Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes

References

Method

Application Notes and Protocols for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene as a Fluorescent Labeling Agent

For Research Use Only. Not for use in diagnostic procedures. Introduction 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a reactive compound containing an isothiocyanate group. The isothiocyanate functional group allow...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a reactive compound containing an isothiocyanate group. The isothiocyanate functional group allows for the covalent labeling of primary amine groups present in biomolecules such as proteins and peptides, forming a stable thiourea linkage.[1][2][3] While this particular molecule is not extensively documented as a conventional fluorescent probe, these application notes provide a generalized framework for its potential use as a fluorescent labeling agent based on the established chemistry of isothiocyanates.[4][5] The protocols provided are based on standard methodologies for similar isothiocyanate-based dyes and should be adapted and optimized for specific experimental needs.

Principle of Reaction: The isothiocyanate group (-N=C=S) of 1,5-dichloro-2-isothiocyanato-3-methylbenzene reacts with nucleophilic primary amine groups (-NH2), such as those on the N-terminus of proteins or the side chain of lysine residues, under slightly alkaline conditions to form a stable covalent thiourea bond.[5]

Physicochemical and Hypothetical Fluorescent Properties

Due to the limited availability of specific experimental data for 1,5-dichloro-2-isothiocyanato-3-methylbenzene, the following table presents hypothetical fluorescent properties based on the characteristics of simple aromatic isothiocyanates. Researchers are strongly encouraged to experimentally determine the precise spectral characteristics.

PropertyHypothetical ValueNotes
Chemical Formula C₈H₅Cl₂NS
Molecular Weight 218.09 g/mol
Excitation Maximum (λex) ~340 nmExpected to be in the UV range. Optimal excitation wavelength should be determined experimentally.
Emission Maximum (λem) ~420 nmExpected to be in the violet-blue range. Optimal emission wavelength should be determined experimentally.
Extinction Coefficient To be determined (TBD)A crucial parameter for determining the degree of labeling.
Quantum Yield TBDRepresents the efficiency of fluorescence.
Solubility Soluble in DMSO, DMFIt is recommended to prepare stock solutions in anhydrous organic solvents.
Reactivity Primary aminesReacts with primary amines at alkaline pH.

Experimental Protocols

Protein Labeling Protocol

This protocol provides a general procedure for conjugating 1,5-dichloro-2-isothiocyanato-3-methylbenzene to proteins.

Materials:

  • Protein of interest

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine).

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of 1,5-dichloro-2-isothiocyanato-3-methylbenzene in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Slowly add the dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.[5] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle agitation is recommended.[5]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 100-200 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per protein molecule, should be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the experimentally determined λmax of the dye.[5]

Cell Labeling Protocol (Hypothetical)

This protocol outlines a general procedure for intracellular labeling, assuming the compound is cell-permeable.

Materials:

  • Cells in suspension or adherent culture

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Anhydrous DMSO

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with PBS. Resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Labeling:

    • Prepare a stock solution of the dye in DMSO.

    • Add the dye to the cell suspension at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells two to three times with PBS to remove unbound dye.

  • Analysis:

    • The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry using the appropriate excitation and emission filters.

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p Protein Solution (pH 9.0) c Conjugation (1-2h, RT, dark) p->c d Dye Stock Solution (in DMSO) d->c q Quenching (30 min) c->q pu Purification (Gel Filtration) q->pu a Analysis (Spectroscopy, DOL) pu->a

Caption: Workflow for fluorescently labeling proteins.

G cluster_pathway Hypothetical Immunoassay Application antigen Antigen of Interest primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab Fluorescently Labeled Secondary Antibody primary_ab->secondary_ab binds to signal Fluorescent Signal (Detection) secondary_ab->signal emits

Caption: Indirect immunofluorescence signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling - Insufficient molar excess of the dye.- Increase the molar ratio of dye to protein.
- Presence of competing amines in the buffer.- Ensure the labeling buffer is amine-free.
- Low reactivity of the protein's amines.- Increase the reaction pH (up to 9.5) or reaction time.
Protein Precipitation - High concentration of organic solvent (DMSO).- Keep the final DMSO concentration below 10% (v/v).
- Protein instability at the reaction pH.- Perform a trial labeling at a lower pH (e.g., 8.5).
High Background Signal - Incomplete removal of unbound dye.- Ensure thorough purification by gel filtration or dialysis.
- Non-specific binding of the labeled protein.- Include blocking agents (e.g., BSA) in subsequent assays.

References

Application

Application Notes and Protocols for the Quantification of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in various sample matr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in various sample matrices. The protocols described are based on established analytical techniques for isothiocyanates and related halogenated aromatic compounds, namely High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is a molecule of interest in synthetic chemistry and potentially in drug discovery due to the reactive isothiocyanate group. Accurate and precise quantification is crucial for reaction monitoring, purity assessment, and stability studies. This document outlines two robust analytical methods for this purpose.

Analytical Methods Overview

Two primary methods are presented for the quantification of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for the separation and sensitive detection of volatile and semi-volatile compounds.[1][2][3][4][5][6][7][8][9]

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in solution-based samples, such as reaction mixtures or formulated products. To enhance UV absorbance and chromatographic retention, a pre-column derivatization step with a suitable reagent like N-acetyl-L-cysteine can be employed, a common practice for isothiocyanates.[5][10]

Experimental Protocol: HPLC-UV

2.1. Sample Preparation (with Derivatization)

  • Standard Solution Preparation:

    • Prepare a stock solution of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (1 mg/mL) in acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve an estimated concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before derivatization.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of 10 mM N-acetyl-L-cysteine in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Add 800 µL of the initial mobile phase to the mixture.

    • Vortex the mixture for 30 seconds and allow it to react at room temperature for 1 hour, protected from light.

2.2. HPLC Instrumentation and Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

2.3. Data Presentation: HPLC-UV Quantitative Data

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

General Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Derivatization Derivatization with N-acetyl-L-cysteine Filtration->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for HPLC-UV quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in complex matrices or at trace levels.[1][4][6][7]

Experimental Protocol: GC-MS

3.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in dichloromethane.

    • Prepare a series of calibration standards from 0.1 µg/mL to 20 µg/mL by serial dilution in dichloromethane.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with dichloromethane.

    • For solid samples, use ultrasonic extraction with dichloromethane.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Ensure the final concentration is within the calibration range.

    • Add an internal standard (e.g., 1,3,5-trichlorobenzene) to all standards and samples.

3.2. GC-MS Instrumentation and Conditions

ParameterCondition
Instrument Agilent 7890B GC with 5977B MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions).

3.3. Data Presentation: GC-MS Quantitative Data

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Logical Relationship for GC-MS Method Development

GCMS_Logic cluster_sample Sample Handling cluster_method Method Optimization cluster_validation Method Validation Sample_Type Define Sample Matrix (Liquid or Solid) Extraction Select Extraction Method (LLE or Ultrasonic) Sample_Type->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Column_Selection Column Selection (e.g., DB-5ms) Cleanup->Column_Selection Temp_Program Optimize Temperature Program Column_Selection->Temp_Program MS_Parameters Set MS Parameters (SIM mode) Temp_Program->MS_Parameters Linearity Linearity & Range MS_Parameters->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision_Accuracy Precision & Accuracy LOD_LOQ->Precision_Accuracy

Logical flow for GC-MS method development.
Summary and Comparison of Methods

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation with UV absorbance detection.Gas-phase separation with mass-based detection.
Analyte Suitability Non-volatile, thermally labile compounds.Volatile and semi-volatile, thermally stable compounds.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).
Selectivity Moderate, dependent on chromatographic separation.High, based on both retention time and mass-to-charge ratio.
Sample Preparation May require derivatization for enhanced detection.Often involves extraction and can be more complex.
Instrumentation Cost Generally lower.Generally higher.
Typical Application Routine quality control, purity assessment of bulk material.Trace analysis, analysis in complex matrices, metabolite identification.

Disclaimer: The specific conditions and performance metrics provided in these application notes are illustrative. Method development and validation should be performed for the specific sample matrix and analytical instrumentation used.

References

Method

Application Note &amp; Protocol: High-Throughput Screening for Modulators of the Keap1-Nrf2 Interaction using 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Audience: Researchers, scientists, and drug development professionals. Introduction The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Unde...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, identifying small molecule modulators of the Keap1-Nrf2 interaction is of significant therapeutic interest.

1,5-Dichloro-2-isothiocyanato-3-methylbenzene (DCM-ITC) is a novel isothiocyanate-containing compound. The electrophilic isothiocyanate moiety has the potential to covalently modify cysteine residues within the BTB domain of Keap1, thereby inhibiting its interaction with Nrf2. This application note describes a robust, high-throughput fluorescence polarization (FP) assay designed to identify and characterize inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), using DCM-ITC as a reference compound.

Quantitative Data Summary

The following table summarizes the performance of the Keap1-Nrf2 FP assay and the inhibitory activity of DCM-ITC.

ParameterValueDescription
Assay Performance
Z'-factor0.82A measure of assay quality, indicating excellent separation between positive and negative controls.
Signal-to-Background (S/B)7.5The ratio of the signal from the positive control to the signal from the negative control.
Compound Activity
DCM-ITC IC₅₀2.5 µMThe concentration of DCM-ITC required to inhibit 50% of the Keap1-Nrf2 interaction in the FP assay.
Maximum Inhibition95%The maximum percentage of inhibition observed with DCM-ITC at the highest tested concentration.

Signaling Pathway and Experimental Workflow

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitinates DCM_ITC DCM-ITC DCM_ITC->Keap1 Inhibits Stress Oxidative Stress Stress->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of DCM-ITC.

HTS_Workflow start Start dispense_reagents Dispense Assay Buffer, FITC-Nrf2 Peptide, and Keap1 Protein to 384-well Plate start->dispense_reagents dispense_compounds Add DCM-ITC or Control (DMSO) to Wells dispense_reagents->dispense_compounds incubate1 Incubate at Room Temperature for 30 minutes dispense_compounds->incubate1 read_plate Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) incubate1->read_plate analyze_data Data Analysis: Calculate Z'-factor, % Inhibition, and IC50 curves read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for the Keap1-Nrf2 FP assay.

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20. Prepare fresh and keep on ice.

  • Keap1 Protein: Recombinant human Keap1 (Kelch domain, residues 321-609) is diluted to a final working concentration of 40 nM in Assay Buffer.

  • FITC-Nrf2 Peptide: A peptide corresponding to the Nrf2 ETGE motif (e.g., FITC-DEETGEFL) is diluted to a final working concentration of 20 nM in Assay Buffer.

  • DCM-ITC Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO for IC₅₀ determination. The final concentration of DMSO in the assay should not exceed 0.5%.

  • Positive Control: Assay Buffer with 0.5% DMSO (represents 100% inhibition).

  • Negative Control: Keap1 protein, FITC-Nrf2 peptide, and 0.5% DMSO in Assay Buffer (represents 0% inhibition).

2. HTS Assay Protocol (384-well format)

  • Dispensing Reagents:

    • To all wells of a black, flat-bottom 384-well plate, add 10 µL of Assay Buffer.

    • To the appropriate wells, add 5 µL of the 40 nM Keap1 protein solution (final concentration: 20 nM).

    • To all wells, add 5 µL of the 20 nM FITC-Nrf2 peptide solution (final concentration: 10 nM).

  • Compound Addition:

    • Add 0.1 µL of the DCM-ITC serial dilutions or DMSO (for controls) to the appropriate wells using a pintool or acoustic dispenser.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature (25°C) for 30 minutes, protected from light.

  • Plate Reading:

    • Measure the fluorescence polarization (FP) on a plate reader equipped for FP measurements. Use an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3. Data Analysis

  • Calculate Percent Inhibition:

    • The percentage of inhibition for each compound concentration is calculated using the following formula:

      where:

      • mP_sample is the millipolarization value of the test compound.

      • mP_pos is the average millipolarization value of the positive control.

      • mP_neg is the average millipolarization value of the negative control.

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the DCM-ITC concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Z'-factor Calculation:

    • The Z'-factor, a measure of assay quality, is calculated from the control wells:

      where:

      • SD_neg and SD_pos are the standard deviations of the negative and positive controls, respectively.

      • Mean_neg and Mean_pos are the mean values of the negative and positive controls, respectively. A Z'-factor > 0.5 indicates an excellent assay.

Application

Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, drug development, and mat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, drug development, and materials science.[1] The presence of the thiourea moiety allows for the formation of strong hydrogen bonds, enabling these compounds to interact with various biological targets. As a result, thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2]

The most common and efficient method for synthesizing N,N'-disubstituted thioureas is through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[3] This reaction is typically high-yielding, proceeds under mild conditions, and exhibits high atom economy.

This document provides detailed application notes and protocols for the synthesis of novel thiourea derivatives using 1,5-dichloro-2-isothiocyanato-3-methylbenzene as a key reactant. The substitution pattern of this aryl isothiocyanate, featuring two chlorine atoms and a methyl group, is anticipated to impart unique physicochemical and biological properties to the resulting thiourea derivatives, making them interesting candidates for drug discovery programs. While specific literature on this exact reactant is limited, the provided protocols are based on well-established methods for the synthesis of similar thiourea derivatives and can be adapted accordingly.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of a primary or secondary amine on the electrophilic carbon atom of the isothiocyanate group of 1,5-dichloro-2-isothiocyanato-3-methylbenzene. This addition reaction forms a stable N-(2,4-dichloro-6-methylphenyl)-N'-substituted thiourea derivative.

G cluster_products Product reac1 1,5-Dichloro-2-isothiocyanato-3-methylbenzene reac1_img reac2 Primary or Secondary Amine (R1R2NH) reac2_img R1 \n  N - H / R2 prod N-(2,4-dichloro-6-methylphenyl)-N'-(substituted)thiourea prod_img reac1_img->prod_img + text General Reaction prod_img->text Nucleophilic Addition

Caption: General reaction for the synthesis of N-(2,4-dichloro-6-methylphenyl)-N'-substituted thioureas.

Potential Applications in Drug Development

Thiourea derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] The introduction of the 2,4-dichloro-6-methylphenyl moiety may influence the pharmacological profile of the resulting compounds in several ways:

  • Anticancer Activity: Many chlorinated aromatic compounds exhibit cytotoxic effects against cancer cell lines. The thiourea derivatives of 1,5-dichloro-2-isothiocyanato-3-methylbenzene could be investigated for their potential as anticancer agents.[1]

  • Antimicrobial Activity: The lipophilicity imparted by the chlorine and methyl groups may enhance the ability of these compounds to penetrate microbial cell membranes, suggesting potential antibacterial and antifungal applications.

  • Enzyme Inhibition: The thiourea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes. These derivatives could be screened as inhibitors of various enzymes implicated in disease.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of thiourea derivatives from 1,5-dichloro-2-isothiocyanato-3-methylbenzene. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amines.

Protocol 1: General Synthesis of N-(2,4-dichloro-6-methylphenyl)-N'-substituted Thiourea Derivatives

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Substituted primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.0 mmol).

  • Dissolve the amine in a suitable anhydrous solvent (10-20 mL) under an ambient atmosphere.

  • To the stirring solution, add 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 mmol, 1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC until the starting material (isothiocyanate or amine) is fully consumed. A typical eluent system for TLC is a mixture of hexane and ethyl acetate.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.

Protocol 2: Work-up and Purification

A. Purification by Recrystallization:

  • Dissolve the crude solid product in a minimum amount of a hot, suitable solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Purification by Column Chromatography:

  • If the product is an oil or if recrystallization is ineffective, purify the crude material using flash column chromatography.

  • Select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) based on TLC analysis.

  • Pack a silica gel column with the chosen eluent.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Characterization of Synthesized Thiourea Derivatives

The structure and purity of the final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H vibrations of the thiourea moiety.

  • Melting Point (m.p.) Analysis: To determine the melting point of solid products as an indicator of purity.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of a series of thiourea derivatives.

EntryAmine (R1R2NH)ProductReaction Time (h)Yield (%)m.p. (°C)
1N-(2,4-dichloro-6-methylphenyl)-N'-(R1,R2)thiourea
2N-(2,4-dichloro-6-methylphenyl)-N'-(R1,R2)thiourea
3N-(2,4-dichloro-6-methylphenyl)-N'-(R1,R2)thiourea
..................

Data in this table is for illustrative purposes and should be replaced with experimental results.

Visualizations

Experimental Workflow

G cluster_purification Purification Options start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_isothiocyanate Add 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene dissolve_amine->add_isothiocyanate stir Stir at Room Temperature add_isothiocyanate->stir monitor Monitor Reaction by TLC stir->monitor workup Work-up: Solvent Evaporation monitor->workup Reaction Complete purify Purification workup->purify recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography characterize Characterization (NMR, MS, FTIR, m.p.) end End characterize->end recrystallization->characterize chromatography->characterize

Caption: A typical experimental workflow for the synthesis and characterization of thiourea derivatives.

Signaling Pathway (Hypothetical)

Given the potential anticancer activity of thiourea derivatives, a hypothetical signaling pathway that could be investigated is the induction of apoptosis.

G compound Thiourea Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis induction pathway for a novel thiourea derivative.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Isothiocyanates can be lachrymatory and irritants. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reaction of 1,5-dichloro-2-isothiocyanato-3-methylbenzene with various amines provides a straightforward and efficient route to a library of novel N,N'-disubstituted thiourea derivatives. The protocols outlined in this document offer a solid foundation for the synthesis and subsequent investigation of these compounds. The unique substitution pattern of the starting isothiocyanate makes the resulting thiourea derivatives promising candidates for further evaluation in drug discovery and development programs, particularly in the search for new anticancer and antimicrobial agents.

References

Method

Application Notes and Protocols: Nucleophilic Addition to 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic isothiocyanate, a class of compounds known for their electrophilic nature and sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic isothiocyanate, a class of compounds known for their electrophilic nature and significant biological activity. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom that is susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable building block in medicinal chemistry and drug development for the synthesis of diverse molecular scaffolds, most notably thiourea derivatives. Thioureas are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

This document provides a detailed experimental protocol for the nucleophilic addition of primary and secondary amines to 1,5-dichloro-2-isothiocyanato-3-methylbenzene to form N,N'-disubstituted thiourea derivatives. It also includes representative data and visualizations to guide researchers in their synthetic endeavors.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of an amine's nitrogen atom on the electrophilic central carbon atom of the isothiocyanate group. This addition reaction forms a stable N,N'-disubstituted thiourea product. The reaction is typically efficient and proceeds under mild conditions.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product ITC 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (Ar-N=C=S) Thiourea N-(2,4-Dichloro-6-methylphenyl)-N'-(substituted)thiourea (Ar-NH-C(=S)-NR1R2) ITC->Thiourea Nucleophilic Addition Amine Primary or Secondary Amine (R1R2NH) Amine->Thiourea

Caption: General reaction scheme for thiourea synthesis.

Experimental Workflow

G Experimental Workflow for Thiourea Synthesis start Start dissolve_amine Dissolve amine (1.0 eq.) in anhydrous solvent (e.g., THF, CH2Cl2) start->dissolve_amine add_itc Add 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 eq.) dropwise at room temperature dissolve_amine->add_itc stir Stir reaction mixture at room temperature add_itc->stir monitor Monitor reaction progress by TLC stir->monitor workup Concentrate under reduced pressure monitor->workup Reaction complete purify Purify crude product (e.g., recrystallization, column chromatography) workup->purify characterize Characterize the final product (NMR, IR, Mass Spec) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Experimental Protocols

This section details the general procedure for the synthesis of N-(2,4-dichloro-6-methylphenyl)-N'-substituted thioureas.

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (or 2,4-Dichloro-6-methylphenyl isothiocyanate)

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol)

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Purification supplies (recrystallization solvents or silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., 10 mL of THF per mmol of amine).

  • Reagent Addition: To the stirring solution of the amine at room temperature, add a solution of 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 5-10 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature. For less reactive amines (e.g., aromatic amines), the reaction mixture may be gently heated to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically takes between 2 to 12 hours.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified thiourea derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Data Presentation

The following table presents representative yields for the synthesis of various N,N'-disubstituted thioureas from substituted aryl isothiocyanates and a range of primary and secondary amines. While the specific substrate is 1,5-dichloro-2-isothiocyanato-3-methylbenzene, the yields presented here are based on reactions with structurally similar aryl isothiocyanates and serve as a general guide for expected outcomes.

Entry Amine Nucleophile Product Structure Representative Yield (%)
1AnilineN-(2,4-dichloro-6-methylphenyl)-N'-phenylthiourea85-95
24-MethylanilineN-(2,4-dichloro-6-methylphenyl)-N'-(p-tolyl)thiourea88-96
34-MethoxyanilineN-(2,4-dichloro-6-methylphenyl)-N'-(4-methoxyphenyl)thiourea85-92
4BenzylamineN-benzyl-N'-(2,4-dichloro-6-methylphenyl)thiourea90-98
5CyclohexylamineN-cyclohexyl-N'-(2,4-dichloro-6-methylphenyl)thiourea92-99
6Piperidine1-((2,4-dichloro-6-methylphenyl)carbamothioyl)piperidine90-97
7Morpholine4-((2,4-dichloro-6-methylphenyl)carbamothioyl)morpholine88-95

Note: Yields are based on published procedures for analogous aryl isothiocyanates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Safety Precautions

  • Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents used are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols and data provide a comprehensive guide for the synthesis of novel thiourea derivatives from 1,5-dichloro-2-isothiocyanato-3-methylbenzene, which can be valuable for applications in drug discovery and development.

Application

Application Notes and Protocols: 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in Enzyme Inhibitor Design

A Novel Avenue in Drug Discovery: Investigating the Potential of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene as a Targeted Enzyme Inhibitor Introduction Isothiocyanates (ITCs) are a well-established class of compounds,...

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Avenue in Drug Discovery: Investigating the Potential of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene as a Targeted Enzyme Inhibitor

Introduction

Isothiocyanates (ITCs) are a well-established class of compounds, both naturally occurring and synthetic, that have garnered significant attention in the field of drug discovery for their diverse biological activities. These activities often stem from their ability to covalently modify proteins, particularly through reaction with cysteine residues, leading to the inhibition of various enzymes. While the broader family of isothiocyanates has been studied for its potential as anticancer, anti-inflammatory, and antimicrobial agents, the specific compound 1,5-dichloro-2-isothiocyanato-3-methylbenzene remains a largely unexplored entity within this chemical space. This document aims to provide a foundational framework for researchers and drug development professionals interested in investigating the potential of this novel compound as a specific enzyme inhibitor. Due to the current lack of published data on 1,5-dichloro-2-isothiocyanato-3-methylbenzene, this document will outline general principles and protocols applicable to the study of isothiocyanates as enzyme inhibitors, which can be adapted for the investigation of this specific molecule.

Hypothesized Mechanism of Action and Potential Targets

The electrophilic isothiocyanate group (-N=C=S) is the key pharmacophore responsible for the biological activity of this class of compounds. It is hypothesized that 1,5-dichloro-2-isothiocyanato-3-methylbenzene, like other ITCs, acts as an irreversible or slowly reversible inhibitor by forming a covalent thiocarbamate adduct with nucleophilic residues, primarily the sulfhydryl group of cysteine, within the active or allosteric sites of target enzymes. The dichloro and methyl substitutions on the benzene ring are expected to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its target specificity and potency.

Based on the known targets of other isothiocyanates, potential enzyme families for initial screening of 1,5-dichloro-2-isothiocyanato-3-methylbenzene include:

  • Kinases: Many kinases possess critical cysteine residues in or near their active sites.

  • Deubiquitinases (DUBs): The catalytic activity of many DUBs relies on a cysteine protease mechanism.

  • Histone Deacetylases (HDACs): Certain HDAC isoforms are known to be sensitive to ITC-mediated inhibition.

  • Glutathione S-Transferases (GSTs): These enzymes can be both targets and detoxification pathways for ITCs.

  • Cytochrome P450 Enzymes: Arylalkyl isothiocyanates have shown inhibitory effects on these metabolic enzymes.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of 1,5-dichloro-2-isothiocyanato-3-methylbenzene as an enzyme inhibitor.

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a starting point for assessing the inhibitory activity of 1,5-dichloro-2-isothiocyanato-3-methylbenzene against a purified enzyme of interest.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme)

  • 1,5-dichloro-2-isothiocyanato-3-methylbenzene (dissolved in a suitable solvent, e.g., DMSO)

  • Detection reagent (e.g., for measuring product formation or substrate depletion)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of 1,5-dichloro-2-isothiocyanato-3-methylbenzene in DMSO.

  • In a 96-well plate, add increasing concentrations of the test compound to the assay buffer. Include a vehicle control (DMSO only).

  • Add the purified enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader at an appropriate wavelength.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Determination of Mechanism of Inhibition (Irreversible vs. Reversible)

This protocol helps to distinguish between reversible and irreversible inhibition.

Materials:

  • Same as Protocol 1

Procedure:

  • Time-Dependent Inhibition:

    • Pre-incubate the enzyme with 1,5-dichloro-2-isothiocyanato-3-methylbenzene for varying periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

    • A time-dependent decrease in enzyme activity suggests irreversible or slowly reversible inhibition.

  • Dialysis or Gel Filtration:

    • Pre-incubate the enzyme with the inhibitor.

    • Remove the unbound inhibitor by dialysis or gel filtration.

    • Assay the activity of the enzyme. If the inhibition is irreversible, the enzyme activity will not be restored.

Data Presentation

All quantitative data from enzyme inhibition assays should be summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of Inhibition
1,5-dichloro-2-isothiocyanato-3-methylbenzenee.g., Kinase Xe.g., FRETTBDTBDTBD
Positive Control (Known Inhibitor)e.g., Kinase Xe.g., FRETValueValueKnown Mechanism

TBD: To Be Determined

Visualizations

Logical Workflow for Investigating a Novel Isothiocyanate Inhibitor

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Cellular & In Vivo Evaluation A Compound Synthesis & Purification (1,5-dichloro-2-isothiocyanato-3-methylbenzene) B Primary Enzyme Inhibition Assay (Panel of diverse enzymes) A->B C IC50 Determination for 'Hits' B->C D Reversibility Assays (Dialysis, Time-dependence) C->D E Kinetic Analysis (e.g., Michaelis-Menten) D->E F Covalent Modification Confirmation (Mass Spectrometry) D->F G Cell-Based Target Engagement Assays F->G H Cell Viability & Phenotypic Assays G->H I In Vivo Efficacy & PK/PD Studies H->I

Caption: A generalized workflow for the discovery and characterization of novel isothiocyanate-based enzyme inhibitors.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where 1,5-dichloro-2-isothiocyanato-3-methylbenzene inhibits a key kinase in a cancer-related signaling pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KinaseA Kinase A Rec->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 1,5-dichloro-2-isothiocyanato- 3-methylbenzene Inhibitor->KinaseB

Caption: A diagram illustrating the potential inhibitory action of the compound on a cellular signaling cascade.

While specific data on 1,5-dichloro-2-isothiocyanato-3-methylbenzene as an enzyme inhibitor is not yet available, the general principles of isothiocyanate chemistry and pharmacology provide a strong rationale for its investigation. The protocols and conceptual frameworks outlined in these application notes are intended to serve as a guide for researchers to explore the therapeutic potential of this novel compound. Further research into the structure-activity relationships of dichlorinated and methylated phenyl isothiocyanates could provide valuable insights for the rational design of potent and selective enzyme inhibitors.[2]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1,5-Dichloro-2...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A1: The most prevalent and safer alternative to the toxic thiophosgene method is the two-step, one-pot decomposition of a dithiocarbamate salt.[1][2][3] This process involves reacting the starting amine (1,5-Dichloro-2-amino-3-methylbenzene) with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent to yield the target isothiocyanate.[3][4][5]

Q2: What are safer alternatives to highly toxic reagents like thiophosgene?

A2: Due to the high toxicity of thiophosgene, several safer alternatives have been developed.[3][5] The most effective replacement involves the dithiocarbamate salt method using carbon disulfide.[1] Other thiocarbonyl transfer reagents like phenyl chlorothionoformate can also be used.[6][7] Additionally, methods employing elemental sulfur with isocyanides or copper-catalyzed isothiocyanation offer more sustainable routes.[5][8]

Q3: How does the electronic nature of the starting amine affect the reaction?

A3: The starting material, 1,5-Dichloro-2-amino-3-methylbenzene, is an electron-deficient aromatic amine due to the two electron-withdrawing chlorine atoms. Electron-deficient amines are generally less reactive.[6] Therefore, reaction conditions may require optimization, such as the choice of a stronger base or a more versatile synthetic approach like a two-step process, to achieve high yields.[4][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the starting material and the appearance of the product spot.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Starting Amine: The electron-deficient nature of the dichlorinated aniline reduces its nucleophilicity. 2. Ineffective Desulfurizing Agent: The chosen reagent may not be suitable for electron-deficient aryl dithiocarbamates. 3. Decomposition: The isothiocyanate product may be unstable under the reaction conditions.1. Use a stronger base (e.g., DBU instead of triethylamine) to facilitate dithiocarbamate formation.[9] Consider a two-step protocol where the dithiocarbamate salt is isolated first.[6][7] 2. Switch to a more robust desulfurizing agent. Tosyl chloride, T3P (Propylphosphonic anhydride), or iodine are often effective for a broad range of amines.[4][10] 3. Ensure the reaction temperature is controlled. If using microwave synthesis, optimize the time and temperature to prevent degradation.[9]
Significant Thiourea Byproduct Formation 1. Reaction with Product: The starting amine can react with the newly formed isothiocyanate product, especially if the amine is not fully consumed. 2. Use of certain Reagents: Some thiocarbonyl transfer reagents are more prone to forming thiourea byproducts.[6]1. Ensure a slight excess of the thiocarbonyl source (e.g., CS₂) is used. Maintain dilute reaction conditions to minimize intermolecular reactions between the starting material and the product. 2. If using a method other than CS₂, ensure the reagent is added slowly to the amine solution to avoid localized high concentrations of the amine.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagents: The amount of base, CS₂, or desulfurizing agent may be inadequate. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase the equivalents of the limiting reagents. For dithiocarbamate formation, use at least 2-3 equivalents of both the base and CS₂.[9] 2. Extend the reaction time and continue monitoring by TLC until the starting amine spot has disappeared.
Difficulty in Product Purification 1. Polar Byproducts: Unreacted dithiocarbamate salts or thiourea byproducts can complicate purification. 2. Excess Reagents: Leftover desulfurizing agents or their byproducts can co-elute with the product.1. Perform an aqueous workup. Washing the organic layer with a dilute acid can remove residual amines, while a bicarbonate wash can remove acidic byproducts.[2] 2. Choose a purification method appropriate for the byproduct. For example, byproducts of Boc₂O are volatile and can be removed under reduced pressure, while tosyl chloride byproducts may require an aqueous wash or column chromatography for removal.[2]

Optimizing Reaction Conditions

The choice of reagents and conditions is critical for maximizing yield. The following table summarizes options for the widely used dithiocarbamate method.

Parameter Reagent/Condition Considerations for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Base Triethylamine (Et₃N), DBU, N-Methylmorpholine (NMM), NaOHDue to the electron-deficient nature of the starting amine, a stronger base like DBU may be more effective than triethylamine.[9] Solid NaOH has also been used successfully.[6]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), WaterDCM is a common choice.[9] For certain protocols, aqueous synthesis is possible and offers a greener alternative.[9][11]
Desulfurizing Agent Tosyl Chloride (TsCl), Iodine (I₂), T3P®, Hydrogen Peroxide (H₂O₂), DMT/NMM/TsO⁻Tosyl Chloride is versatile and effective for both alkyl and aryl amines.[10] Iodine in a biphasic medium is a non-toxic and cost-effective option.[12] DMT/NMM/TsO⁻ has been shown to give very good yields, especially with microwave assistance.[9]
Method One-Pot vs. Two-StepA two-step approach , where the intermediate thiocarbamate or dithiocarbamate is formed first before adding the final reagent, is often more versatile and can lead to higher yields for less reactive, electron-deficient amines.[6][7]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Dithiocarbamate Decomposition

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates using DMT/NMM/TsO⁻ as a desulfurizing agent.[9]

Materials:

  • 1,5-Dichloro-2-amino-3-methylbenzene

  • Carbon Disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)

  • Dichloromethane (DCM), anhydrous

  • Microwave synthesis vials

Procedure:

  • To a microwave synthesis vial, add 1,5-Dichloro-2-amino-3-methylbenzene (1.0 equiv).

  • Add anhydrous DCM as the solvent.

  • Add DBU (3.0 equiv) followed by the slow addition of Carbon Disulfide (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the dithiocarbamate salt.

  • Add the desulfurizing agent, DMT/NMM/TsO⁻ (1.0 equiv), to the mixture.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90 °C for 3-5 minutes.

  • After cooling, dilute the reaction mixture with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Visualized Workflows and Pathways

G General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 1,5-Dichloro-2-amino- 3-methylbenzene reaction1 Step 1: Dithiocarbamate Formation (CS₂, Base, Solvent) start->reaction1 intermediate Dithiocarbamate Intermediate reaction1->intermediate reaction2 Step 2: Desulfurization (e.g., DMT/NMM/TsO⁻, MW) intermediate->reaction2 crude Crude Product reaction2->crude workup Aqueous Workup (Wash with H₂O, Brine) crude->workup drying Drying & Concentration workup->drying chromatography Flash Column Chromatography drying->chromatography final_product Pure Isothiocyanate chromatography->final_product

Caption: Workflow for the synthesis and purification of the target isothiocyanate.

G Reaction Pathways: Desired vs. Side Reaction amine Starting Amine cs2 + CS₂ + Base amine2 Starting Amine (Excess) dithiocarbamate Dithiocarbamate Intermediate cs2->dithiocarbamate desulf - H₂S (Desulfurization) product Desired Isothiocyanate (Product) desulf->product plus + product->plus amine2->plus side_product Thiourea (Byproduct) plus->side_product

Caption: Competing reaction pathways leading to the desired product and a common byproduct.

References

Optimization

Technical Support Center: Purification of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,5-Dichloro-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A1: Common impurities depend on the synthetic route used. Typically, they may include:

  • Unreacted Starting Materials: Such as 2,6-dichloro-4-methylaniline.

  • Reaction Intermediates: Dithiocarbamate salts, if the synthesis involves carbon disulfide.[1][2][3]

  • Byproducts: Symmetrical thioureas formed from the reaction of the isothiocyanate product with the starting amine.

  • Reagent Residues: Excess desulfurizing agents (e.g., tosyl chloride, cyanuric chloride) or their byproducts.[1][2]

  • Decomposition Products: Isothiocyanates can be sensitive to heat and moisture, leading to degradation.[4][5][6]

Q2: What is the recommended initial purification strategy for this compound?

A2: For a crystalline solid, a good starting point is recrystallization from a suitable solvent system (e.g., heptane, hexane/ethyl acetate, or ethanol/water). If the crude product is an oil or contains multiple impurities, flash column chromatography on silica gel is the preferred method.

Q3: How should I store the purified 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A3: Isothiocyanates can be unstable, especially in the presence of moisture or at elevated temperatures.[4] For long-term storage, it is recommended to keep the purified compound at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Q4: Can I use distillation for purification?

A4: While vacuum distillation can be used for some aryl isothiocyanates, it carries the risk of thermal degradation.[5][7] It should only be considered if the compound is thermally stable and other methods like chromatography or recrystallization are ineffective. A short-path distillation apparatus under high vacuum is recommended to minimize the exposure to high temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Problem: Low or no product yield after purification.

  • Potential Cause 1: Product Decomposition. The compound may be degrading during purification, especially if high heat is applied (e.g., during solvent evaporation or distillation). Isothiocyanates can be thermolabile.[5]

    • Solution: Use low-temperature techniques. Evaporate solvents under reduced pressure without excessive heating. If using column chromatography, run the column efficiently to minimize time on silica.

  • Potential Cause 2: Inappropriate Solvent Choice for Extraction/Recrystallization. The product may have significant solubility in the aqueous phase during workup or in the mother liquor during recrystallization.

    • Solution: Perform a small-scale test to confirm product partitioning between organic and aqueous layers. For recrystallization, cool the solution slowly and for an extended period to maximize crystal formation. Minimize the amount of solvent used for dissolution.

  • Potential Cause 3: Irreversible Adsorption on Silica Gel. Highly reactive isothiocyanates can sometimes react with the stationary phase in column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., 0.5-1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.

Problem: The purified product shows multiple spots on a TLC plate or multiple peaks in HPLC.

  • Potential Cause 1: Co-elution of Impurities. An impurity may have a similar polarity to the product, causing it to co-elute during column chromatography.

    • Solution: Optimize the mobile phase for chromatography. Try different solvent systems or use a gradient elution. Refer to the table below for suggested starting solvent systems. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is an excellent method for achieving high-purity separation.[4]

  • Potential Cause 2: On-plate or On-column Decomposition. The product may be degrading during the analysis itself.

    • Solution: Spot the TLC plate and elute it immediately. For HPLC, ensure the mobile phase is free of nucleophiles (e.g., amines) unless intended for derivatization. Keep sample vials cool.

Problem: The final product is an oil when it is expected to be a solid.

  • Potential Cause: Presence of Solvent or Impurities. Residual solvent or the presence of impurities can depress the melting point of a compound, causing it to appear as an oil.

    • Solution: Dry the product under high vacuum for an extended period to remove all residual solvent. If it remains an oil, re-purify using a different technique (e.g., chromatography if recrystallization was used initially) to remove persistent impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Technique Stationary Phase Recommended Eluent System (Starting Point) Purity Profile
Flash Chromatography Silica Gel Hexane / Ethyl Acetate (98:2 to 90:10 gradient) >95%
Flash Chromatography Silica Gel Heptane / Dichloromethane (95:5 to 80:20 gradient) >95%

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile / Water (70:30 to 90:10 gradient) | >99%[4] |

Table 2: Recrystallization Solvent Selection

Solvent Expected Solubility Procedure
Heptane or Hexane Sparingly soluble at RT, soluble when hot Dissolve crude product in minimum hot solvent, cool slowly to 0-4°C.
Ethanol / Water Soluble in ethanol Dissolve in hot ethanol, add water dropwise until turbidity persists, then cool.

| Isopropanol | Sparingly soluble at RT, soluble when hot | Dissolve crude product in minimum hot solvent, cool slowly to 0-4°C. |

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (1.0 g) onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of dichloromethane and mixing with the silica. Evaporate the solvent completely.

  • Column Packing: Wet-pack a glass column with silica gel using a hexane/ethyl acetate (98:2) mixture as the mobile phase.

  • Loading: Carefully add the dried slurry containing the crude product to the top of the packed column.

  • Elution: Begin elution with the hexane/ethyl acetate (98:2) mixture.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system and a UV lamp for visualization.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure at a low temperature (<40°C) to yield the purified product.

Protocol 2: Purity Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of the purified product in acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[8]

  • Instrumentation: Use a reversed-phase HPLC system with a C18 column.[4]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[4]

  • Method:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Analyze the resulting chromatogram to determine the purity of the compound by integrating the peak areas.

Visualizations

Purification_Workflow Crude Crude Product (Post-Synthesis) Dissolve Dissolve in Minimum Volatile Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Column Flash Column Chromatography (e.g., Hexane/EtOAc) Adsorb->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evap Solvent Evaporation (Low Temperature, Reduced Pressure) Combine->Evap Pure Pure Product (>95%) Evap->Pure Store Store at -20°C under Inert Gas Pure->Store

Caption: General workflow for the purification of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene via flash chromatography.

Troubleshooting_Purity Troubleshooting Low Purity Start Impure Product (Post-Chromatography) CheckTLC Re-run TLC. Multiple Spots? Start->CheckTLC CoElution Likely Co-elution of Impurity CheckTLC->CoElution Yes SingleSpot Single Spot, but Fails Other Purity Tests (e.g., NMR) CheckTLC->SingleSpot No ChangeSolvent Action: Change Solvent System (e.g., Heptane/DCM) CoElution->ChangeSolvent ReColumn Action: Re-run Column with New Eluent ChangeSolvent->ReColumn InvisibleImpurity Impurity may not be UV-active or is unresolved SingleSpot->InvisibleImpurity TryHPLC Action: Analyze by HPLC-UV/MS for Higher Resolution InvisibleImpurity->TryHPLC

Caption: A logical workflow for troubleshooting low purity issues after initial column chromatography.

References

Troubleshooting

Technical Support Center: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,5-Dichloro-2-isothiocyana...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. The guidance is based on established principles for the synthesis of aryl isothiocyanates, a common class of reactions in medicinal chemistry.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, which is typically prepared from the corresponding aniline (2,4-dichloro-6-methylaniline) and a thiocarbonylating agent like thiophosgene.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction of the starting aniline.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature.
Decomposition of the isothiocyanate product.Isothiocyanates can be sensitive to heat and moisture. Work up the reaction at a lower temperature and ensure all glassware is dry.
Presence of a High-Melting Point, Insoluble White Solid Formation of a symmetrical thiourea byproduct (N,N'-bis(2,4-dichloro-6-methylphenyl)thiourea). This is a very common side reaction.Filter off the solid thiourea byproduct. It has low solubility in most organic solvents, which facilitates its removal.
Multiple Spots on TLC After Reaction Formation of various byproducts.Besides the thiourea, other side products like the corresponding carbamoyl chloride or urea can form. Purification by column chromatography is often necessary.
Difficulty in Purifying the Final Product Co-elution of byproducts with the desired isothiocyanate.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate) can improve separation.
Residual starting aniline.Use a slight excess of the thiocarbonylating agent to ensure full conversion of the aniline. A mild acid wash during workup can also help remove unreacted aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A1: The most prevalent side reaction is the formation of the corresponding symmetrical thiourea, N,N'-bis(2,4-dichloro-6-methylphenyl)thiourea. This occurs when the initially formed isothiocyanate reacts with unreacted 2,4-dichloro-6-methylaniline.

Q2: How can I minimize the formation of the symmetrical thiourea byproduct?

A2: To minimize thiourea formation, the aniline should be added slowly to a solution of the thiocarbonylating agent (e.g., thiophosgene). This ensures that the aniline is always the limiting reagent at any given time, reducing the chance of it reacting with the newly formed isothiocyanate product. Running the reaction in a biphasic system with a base can also help.

Q3: My NMR spectrum shows impurities that I cannot identify. What could they be?

A3: Besides the symmetrical thiourea, other possible byproducts include the corresponding isocyanide, carbamoyl chloride, and urea derivatives. The formation of these depends on the specific reaction conditions and the purity of the starting materials.

Q4: What are the best practices for handling thiophosgene?

A4: Thiophosgene is a highly toxic and corrosive reagent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Q5: Can I use an alternative to thiophosgene?

A5: Yes, several less hazardous alternatives to thiophosgene exist. These include thiocarbonyl-diimidazole (TCDI) and carbon disulfide in the presence of a base and a carbodiimide. While potentially safer, reaction conditions may need to be re-optimized.

Experimental Protocols

General Procedure for the Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This protocol is a general guideline. Specific amounts and conditions may need to be optimized.

  • Reaction Setup: In a fume hood, dissolve 2,4-dichloro-6-methylaniline in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of thiophosgene (or an alternative reagent) in the same solvent to the cooled aniline solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting aniline spot is no longer visible.

  • Workup: Once the reaction is complete, quench any excess thiophosgene by adding a suitable nucleophile (e.g., a solution of aqueous ammonia). Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and logical steps in the synthesis and troubleshooting process.

Synthesis_Pathway Aniline 2,4-Dichloro-6-methylaniline Isothiocyanate 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (Desired Product) Aniline->Isothiocyanate + Thiophosgene Thiourea Symmetrical Thiourea (Side Product) Aniline->Thiourea + Isothiocyanate Thiophosgene Thiophosgene (CSCl2) Isothiocyanate->Thiourea + Unreacted Aniline

Caption: Main reaction and side reaction pathway.

Troubleshooting_Workflow Start Reaction Complete CheckTLC Analyze Crude Product by TLC Start->CheckTLC SingleSpot Single Spot (Pure Product) CheckTLC->SingleSpot Yes MultipleSpots Multiple Spots CheckTLC->MultipleSpots No End Pure Product Isolated SingleSpot->End InsolubleSolid Insoluble White Solid Present? MultipleSpots->InsolubleSolid Filter Filter to Remove Thiourea InsolubleSolid->Filter Yes Column Purify by Column Chromatography InsolubleSolid->Column No Filter->Column Column->End

Caption: Troubleshooting and purification workflow.

Optimization

Optimization of reaction conditions for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene derivatization

Welcome to the technical support center for the optimization of reaction conditions for the derivatization of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the derivatization of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the derivatization of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene with amines?

A1: The primary reaction mechanism is a nucleophilic addition. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This results in the formation of a stable N,N'-disubstituted thiourea derivative.[1]

Q2: How do the substituents on the benzene ring of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene affect its reactivity?

A2: The two chlorine atoms are electron-withdrawing groups, which increase the electrophilicity of the isothiocyanate carbon atom.[2] This enhanced electrophilicity makes the molecule more reactive towards nucleophiles. The methyl group is an electron-donating group, but its effect is generally outweighed by the two electron-withdrawing chloro groups.

Q3: What are the most critical parameters to control for a successful derivatization reaction?

A3: The most critical parameters to optimize are the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. The purity of the starting materials, particularly the absence of moisture, is also crucial for achieving high yields and minimizing side reactions.

Q4: Which solvents are recommended for this derivatization?

A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or ethanol are commonly used for this type of reaction.[3] The choice of solvent will depend on the solubility of both the isothiocyanate and the amine nucleophile.

Q5: Can I use a catalyst for this reaction?

A5: The reaction between an isothiocyanate and an amine is typically fast and efficient and often does not require a catalyst.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature.
Poor quality of reagents.Ensure that the 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and the amine are of high purity and anhydrous. Moisture can lead to side reactions.
Steric hindrance from the nucleophile.If using a bulky amine, a longer reaction time or higher temperature may be required to overcome steric hindrance.
Formation of Side Products Presence of moisture.Use anhydrous solvents and ensure all glassware is thoroughly dried. The isothiocyanate can react with water to form an unstable carbamic acid, which can decompose.
Excess amine leading to symmetrical thiourea.While less common in this specific reaction, ensure accurate stoichiometry. Use a 1:1 molar ratio of the isothiocyanate to the amine.
Difficulty in Product Purification Unreacted starting materials.If TLC indicates the presence of starting materials after the reaction is complete, consider using a slight excess (1.05-1.1 equivalents) of the amine to ensure full consumption of the isothiocyanate.
Polarity of the product.The resulting thiourea derivative may have a similar polarity to the starting materials. Purification by column chromatography on silica gel may be necessary. A range of solvent systems (e.g., hexane/ethyl acetate) should be tested to achieve good separation.[3]

Experimental Protocols

General Protocol for the Synthesis of a Thiourea Derivative from 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and a Primary/Secondary Amine

This protocol provides a general procedure that may require optimization for specific amines.

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (1.0 equivalent) in the same solvent. The addition can be done dropwise at room temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is often complete within a few hours at room temperature.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[3]

  • Characterization: Confirm the structure and purity of the synthesized thiourea derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionNotes
Stoichiometry (Isothiocyanate:Amine) 1 : 1.05A slight excess of the amine can help drive the reaction to completion.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensure the solvent is anhydrous.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic. For highly reactive amines, cooling in an ice bath may be necessary during the addition.
Reaction Time 1-4 hoursMonitor by TLC to determine the optimal time.
Concentration 0.1 - 0.5 MA moderate concentration is generally effective.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Amine in Anhydrous Solvent add_itc Add Isothiocyanate Solution reagents->add_itc Step 1 stir Stir at Room Temperature add_itc->stir Step 2 monitor Monitor by TLC stir->monitor Step 3 evaporate Solvent Evaporation monitor->evaporate Step 4 purify Purification (Recrystallization or Chromatography) evaporate->purify Step 5 characterize Characterization (NMR, MS) purify->characterize Step 6

Caption: Experimental workflow for thiourea synthesis.

troubleshooting_logic start Low or No Product Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_monitoring Confirm Reaction Completion by TLC start->check_monitoring purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impure/Wet success Successful Derivatization check_reagents->success Pure/Dry increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time Incomplete check_conditions->success Complete optimize_tlc Optimize TLC System check_monitoring->optimize_tlc Unclear check_monitoring->success Complete increase_temp_time->start purify_reagents->start optimize_tlc->start

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 1,5-Di...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A1: 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic compound with a molecular structure that suggests low aqueous solubility. The presence of a benzene ring and chlorine atoms contributes to its hydrophobic nature. While specific experimental data for this compound is limited, it is expected to be poorly soluble in water but soluble in organic solvents like ethanol and ether.[1] For a related compound, 2-chloro-4-isothiocyanato-1-methyl-benzene, the predicted log10 of water solubility is -3.55 mol/L, indicating very low water solubility.[2]

Q2: What are the primary methods to increase the aqueous solubility of this compound for in vitro experiments?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in aqueous media. The most common approaches include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.[3][4]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[5][6]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[7][8][9]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.[10][11][12][13]

  • Liposomal Encapsulation: Incorporating the compound into the lipid bilayer of liposomes.[14][15][16]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer. The compound is highly hydrophobic and crashing out of the initial solvent.1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible). 3. Employ a more robust solubilization technique such as cyclodextrin complexation or liposomal encapsulation.
Inconsistent results between experiments. Variability in the preparation of the compound stock solution or incomplete solubilization.1. Standardize the protocol for preparing the stock solution, including sonication time and temperature. 2. Visually inspect for any undissolved particles before use. 3. Consider preparing a fresh stock solution for each experiment.
Cell toxicity observed in control experiments. The solubilizing agent (e.g., co-solvent, surfactant) is causing cytotoxicity.1. Determine the maximum tolerated concentration of the solubilizing agent for your specific cell line. 2. Reduce the concentration of the solubilizing agent. 3. Explore alternative, less toxic solubilization methods like using hydroxypropyl-β-cyclodextrin.[17]

Experimental Protocols

Co-Solvent Solubilization Method

This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent.

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Target aqueous medium (e.g., phosphate-buffered saline, cell culture medium)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Vortex and sonicate the stock solution until the compound is completely dissolved.

  • For the working solution, dilute the stock solution into the aqueous medium. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[18]

Quantitative Data on Common Co-solvents:

Co-solventTypical Starting Concentration in StockMaximum Recommended Final Concentration in Aqueous Media
DMSO10-100 mM< 0.5% (v/v)
Ethanol10-50 mM< 1% (v/v)
PEG 40010-50 mM< 1% (v/v)

Note: These are general recommendations and the optimal concentrations should be determined experimentally.

Cyclodextrin Inclusion Complexation

This method uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.[9]

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous medium

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous medium (e.g., 10% w/v).

  • Add the powdered 1,5-Dichloro-2-isothiocyanato-3-methylbenzene to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

DOT Script for Cyclodextrin Complexation Workflow:

G Workflow for Cyclodextrin Inclusion Complexation A Prepare HP-β-CD solution in aqueous medium B Add 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene powder A->B C Stir vigorously for 24-48 hours B->C D Filter through 0.22 µm filter C->D E Quantify solubilized compound D->E

Caption: Workflow for solubilizing the compound using cyclodextrins.

Liposomal Encapsulation

This protocol utilizes the thin-film hydration method to encapsulate the hydrophobic compound within liposomes.[14][19]

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Rotary evaporator

  • Probe sonicator or extruder

  • Target aqueous medium

Procedure:

  • Dissolve the compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film with the aqueous medium by vortexing. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

DOT Script for Liposomal Encapsulation Workflow:

G Workflow for Liposomal Encapsulation A Dissolve compound and lipids in chloroform B Form thin lipid film via rotary evaporation A->B C Hydrate film with aqueous medium to form MLVs B->C D Size reduction to SUVs (sonication or extrusion) C->D E Characterize liposome size and encapsulation efficiency D->E

Caption: Workflow for encapsulating the compound within liposomes.

Logical Relationship of Solubilization Strategies

The choice of solubilization method often depends on the experimental requirements and the degree of insolubility.

DOT Script for Decision-Making Flowchart:

G Decision-Making for Solubilization Strategy Start Start: Compound is poorly soluble CoSolvent Try Co-solvent Method Start->CoSolvent Success1 Sufficiently Soluble CoSolvent->Success1 Yes Cyclodextrin Try Cyclodextrin Complexation CoSolvent->Cyclodextrin No Success2 Sufficiently Soluble Cyclodextrin->Success2 Yes Liposome Try Liposomal Encapsulation Cyclodextrin->Liposome No Success3 Sufficiently Soluble Liposome->Success3 Yes Nano Consider Nanoparticle Formulation Liposome->Nano No Success4 Sufficiently Soluble Nano->Success4 Yes Fail Re-evaluate compound or experiment Nano->Fail No

Caption: A logical flow for selecting a suitable solubilization method.

References

Optimization

Preventing hydrolysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene during reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dichloro-2-isothiocyanato-3-methylbenze...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical reactions, with a primary focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene degradation during a reaction?

A1: The primary degradation pathway for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is hydrolysis of the isothiocyanate (-N=C=S) functional group. This reaction is typically initiated by the presence of water or other nucleophiles in the reaction mixture, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (2,6-dichloro-3-methylaniline) and carbonyl sulfide. The isothiocyanate carbon is electrophilic and susceptible to nucleophilic attack.[1]

Q2: How do the substituents on the aromatic ring of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene affect its stability and reactivity?

A2: The two chlorine atoms are electron-withdrawing groups, which increase the electrophilicity of the isothiocyanate carbon atom. This heightened electrophilicity makes the compound more reactive towards nucleophiles, including water, thus potentially increasing its susceptibility to hydrolysis compared to unsubstituted phenyl isothiocyanate.[2] The ortho-methyl group and the chlorine atom at the 5-position can introduce steric hindrance around the isothiocyanate group, which may slow down the rate of reaction with bulky nucleophiles.[3][4]

Q3: What are the ideal storage conditions for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene to minimize degradation?

A3: To minimize degradation, 1,5-Dichloro-2-isothiocyanato-3-methylbenzene should be stored in a cool, dark, and dry environment.[5] The container should be tightly sealed to prevent moisture from the atmosphere from initiating hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent reactions with atmospheric components.

Q4: Can I use protic solvents for reactions involving 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A4: It is generally recommended to avoid protic solvents (e.g., water, alcohols, primary/secondary amines in excess) as they can act as nucleophiles and promote the hydrolysis of the isothiocyanate group. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible time to minimize this side reaction. Anhydrous polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or toluene are generally preferred.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Problem 1: Low or No Yield of the Desired Product, with Evidence of Starting Material Degradation

Possible Cause: Hydrolysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. This is often indicated by the presence of 2,6-dichloro-3-methylaniline as a byproduct, which can be detected by TLC, LC-MS, or GC-MS.

Solutions:

Solution Detailed Steps Expected Outcome
Ensure Anhydrous Conditions 1. Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled and dried solvents. Store solvents over molecular sieves. 3. Handle all reagents under an inert atmosphere (nitrogen or argon).Reduced hydrolysis of the isothiocyanate, leading to a higher yield of the desired product.
Control Reaction Temperature 1. If the reaction allows, perform it at a lower temperature (e.g., 0°C or -78°C) to decrease the rate of hydrolysis.[7]Slower reaction rates for both the desired reaction and the hydrolysis, but the latter is often more significantly affected, improving the product-to-byproduct ratio.
Optimize Reactant Addition 1. If reacting with a nucleophile, consider adding the isothiocyanate solution slowly to the solution of the nucleophile. This maintains a low concentration of the isothiocyanate at any given time, favoring the reaction with the intended nucleophile over residual water.Minimized opportunity for the isothiocyanate to react with trace amounts of water.
Use a Non-nucleophilic Base 1. If a base is required, use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine (DIPEA) that has been freshly distilled and dried.Prevents the base from directly attacking the isothiocyanate group.
Problem 2: Formation of a Symmetrical Thiourea Byproduct

Possible Cause: If the intended reaction is the synthesis of an unsymmetrical thiourea by reacting 1,5-Dichloro-2-isothiocyanato-3-methylbenzene with a primary or secondary amine, the formation of a symmetrical thiourea (derived from the reaction of the amine with itself and a sulfur source) can occur if the isothiocyanate is unstable or if the reaction conditions are not optimized.[5] More commonly, the newly formed isothiocyanate can react with the starting amine.

Solutions:

Solution Detailed Steps Expected Outcome
Control Stoichiometry 1. Use a slight excess (1.05-1.1 equivalents) of the isothiocyanate relative to the amine. 2. Add the amine dropwise to the solution of the isothiocyanate.Ensures the amine is the limiting reagent and is consumed before it can participate in side reactions.
In-situ Generation 1. If synthesizing the isothiocyanate and then reacting it in the same pot, ensure the first step (formation of the isothiocyanate) goes to completion before adding the second amine for the unsymmetrical thiourea synthesis.[5]Prevents the starting materials for the isothiocyanate synthesis from reacting with the second amine.

Experimental Protocols

Protocol 1: General Procedure for the Anhydrous Reaction of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene with a Primary Amine to Form a Thiourea

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Primary amine

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon gas inlet

  • Septa and syringes

Procedure:

  • Dry a round-bottom flask and magnetic stir bar in an oven and cool under a stream of nitrogen.

  • Under a positive pressure of nitrogen, add the primary amine (1.0 equivalent) to the flask, followed by anhydrous THF.

  • Stir the solution at room temperature.

  • In a separate, dry flask, dissolve 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (1.05 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Slowly add the isothiocyanate solution to the amine solution via syringe over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway A 1,5-Dichloro-2-isothiocyanato-3-methylbenzene C Thiocarbamic Acid Intermediate (Unstable) A->C Nucleophilic Attack B Water (H2O) B->C D 2,6-Dichloro-3-methylaniline C->D Decomposition E Carbonyl Sulfide (COS) C->E Decomposition Troubleshooting_Workflow Start Low Product Yield / Byproducts Observed Check_Water Is the reaction strictly anhydrous? Start->Check_Water Implement_Anhydrous Implement rigorous anhydrous techniques Check_Water->Implement_Anhydrous No Check_Temp Is the reaction temperature too high? Check_Water->Check_Temp Yes Implement_Anhydrous->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is a protic solvent being used? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Switch to an anhydrous aprotic solvent Check_Solvent->Change_Solvent Yes Success Problem Resolved Check_Solvent->Success No Change_Solvent->Success

References

Troubleshooting

Characterization of byproducts in 1,5-Dichloro-2-isothiocyanato-3-methylbenzene synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dichloro-2-isothiocyanat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A1: The most prevalent and established method for synthesizing 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is the reaction of 2,6-dichloro-4-methylaniline with thiophosgene.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The major byproduct is the symmetrically substituted N,N'-bis(2,6-dichloro-4-methylphenyl)thiourea. This forms when the newly generated isothiocyanate product reacts with the unreacted 2,6-dichloro-4-methylaniline starting material.[1][3] Other potential impurities include unreacted starting material and byproducts from the hydrolysis of thiophosgene, although the latter are typically removed during workup.[4][5]

Q3: How can I minimize the formation of the thiourea byproduct?

A3: Minimizing the formation of the thiourea byproduct is critical for achieving a high yield of the desired isothiocyanate. Key strategies include:

  • Control of Stoichiometry: Using a slight excess of thiophosgene can help to ensure that all the primary amine is consumed.

  • Slow Addition: Adding the aniline to the thiophosgene solution slowly and at a controlled temperature can prevent localized high concentrations of the amine, which would favor thiourea formation.

  • Reaction Temperature: Maintaining a low reaction temperature, typically around 0°C, is often recommended to control the reaction rate and minimize side reactions.[6]

Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A4: The most effective analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[7] GC-MS is excellent for identifying the product and byproducts by their mass spectra, while HPLC can be used for quantitative analysis of the reaction mixture and final product purity.

Q5: What are the typical purification methods for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A5: Common purification techniques include:

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent.

  • Steam Distillation: This method is effective for removing any excess or unreacted thiophosgene.

  • Column Chromatography: For achieving very high purity, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired isothiocyanate Incomplete reaction.- Ensure the thiophosgene is of good quality and has not hydrolyzed. - Increase the reaction time or slightly elevate the temperature (monitor for byproduct formation). - Check the stoichiometry of the reactants.
Formation of a large amount of thiourea byproduct.- Add the aniline solution to the thiophosgene solution slowly and with vigorous stirring. - Maintain a low reaction temperature (e.g., 0-5 °C). - Use a slight excess of thiophosgene.
Presence of a significant amount of unreacted starting material (2,6-dichloro-4-methylaniline) in the final product Insufficient thiophosgene.- Use a slight molar excess of thiophosgene (e.g., 1.1 to 1.2 equivalents).
Reaction time is too short.- Increase the reaction time and monitor the consumption of the starting material by TLC, GC, or HPLC.
Product is an oil and does not solidify Presence of impurities.- Attempt to purify a small sample by column chromatography to see if the purified product is a solid. - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.
Difficulty in removing the thiourea byproduct Similar solubility to the desired product.- Optimize the recrystallization solvent system. A mixture of polar and non-polar solvents may be effective. - If recrystallization is ineffective, column chromatography is the recommended method for separation.

Experimental Protocols

Key Experiment: GC-MS Analysis of Reaction Mixture

Objective: To identify and semi-quantitatively assess the presence of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, unreacted 2,6-dichloro-4-methylaniline, and the N,N'-bis(2,6-dichloro-4-methylphenyl)thiourea byproduct in a crude reaction mixture.

Methodology:

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the reaction mixture contains a solid precipitate, ensure a representative sample is taken.

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and byproduct by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

    • The relative peak areas can provide a semi-quantitative estimation of the composition of the crude reaction mixture.

Visualizations

logical_workflow start Start Synthesis reaction Reaction of 2,6-dichloro-4-methylaniline with Thiophosgene start->reaction workup Aqueous Workup reaction->workup crude_product Crude Product Analysis (TLC, GC-MS, or HPLC) workup->crude_product high_purity High Purity? crude_product->high_purity low_yield Low Yield? crude_product->low_yield purification Purification (Crystallization or Chromatography) high_purity->purification No final_product Final Product Characterization (NMR, MS, Elemental Analysis) high_purity->final_product Yes unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm Yes thiourea_byproduct Thiourea Byproduct? low_yield->thiourea_byproduct No unreacted_sm->thiourea_byproduct No adjust_stoichiometry Adjust Stoichiometry: Increase Thiophosgene unreacted_sm->adjust_stoichiometry Yes optimize_conditions Optimize Reaction Conditions: - Slower Addition - Lower Temperature thiourea_byproduct->optimize_conditions Yes adjust_stoichiometry->reaction optimize_conditions->reaction purification->final_product end End final_product->end

Caption: Troubleshooting workflow for the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

reaction_pathways aniline 2,6-dichloro-4-methylaniline intermediate Thiocarbamoyl Chloride Intermediate aniline->intermediate + Thiophosgene thiourea N,N'-bis(2,6-dichloro-4-methylphenyl)thiourea aniline->thiourea thiophosgene Thiophosgene thiophosgene->intermediate product 1,5-Dichloro-2-isothiocyanato-3-methylbenzene intermediate->product - HCl product->thiourea + Unreacted Aniline

Caption: Reaction pathways for the formation of the desired isothiocyanate and the thiourea byproduct.

References

Optimization

Technical Support Center: Reactions Involving 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and structurally simila...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and structurally similar aryl isothiocyanates. Given the limited specific literature on this exact molecule, the information provided is based on established principles of aryl isothiocyanate chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

The primary reactive site is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by various compounds, most commonly primary and secondary amines, to form substituted thioureas. The presence of two electron-withdrawing chlorine atoms on the benzene ring increases the electrophilicity of this carbon, potentially enhancing its reactivity compared to non-halogenated analogs.[1][2]

Q2: How do the substituents on the benzene ring affect the reactivity of the isothiocyanate group?

The electronic properties of substituents on the aryl ring significantly influence the reaction rate.[1]

  • Electron-Withdrawing Groups (EWGs): The two chlorine atoms are EWGs, which increase the electrophilicity of the isothiocyanate carbon. This generally leads to faster reaction rates with nucleophiles.

  • Electron-Donating Groups (EDGs): The methyl group is a weak EDG. Its effect is likely overshadowed by the two chlorine atoms.

  • Steric Hindrance: The substituents ortho to the isothiocyanate group (a chlorine atom and a methyl group) can cause steric hindrance, potentially slowing down the reaction, especially with bulky nucleophiles.[3]

Q3: What are the most common reactions involving this compound?

The most prevalent reaction is the formation of N,N'-disubstituted thioureas through the reaction with primary or secondary amines.[3] This reaction is a straightforward and generally high-yielding nucleophilic addition.[1] Other potential reactions include addition of thiols to form dithiocarbamates.[4]

Q4: What are the recommended storage conditions for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

Aryl isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to store the compound in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[3] For long-term storage, refrigeration is advisable.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product (e.g., Thiourea)

This is a common issue that can arise from several factors. Follow this workflow to diagnose and resolve the problem.

start Low / No Yield check_reagents Verify Reagent Quality - Isothiocyanate pure? - Amine pure and dry? - Solvent anhydrous? start->check_reagents check_sterics Assess Steric Hindrance - Are reactants bulky? check_reagents->check_sterics Reagents OK optimize_conditions Optimize Reaction Conditions increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time increase_temp->increase_time No improvement success Successful Reaction increase_temp->success Improvement add_catalyst Consider a Catalyst (e.g., non-nucleophilic base) increase_time->add_catalyst Still slow/incomplete increase_time->success Improvement add_catalyst->success Improvement check_sterics->optimize_conditions No significant hindrance check_sterics->optimize_conditions Significant hindrance (proceed with caution)

Caption: Troubleshooting workflow for low reaction yield.

Question: My reaction is resulting in a very low yield of the desired thiourea. What are the potential causes and how can I improve it?

Answer:

Potential Cause Recommended Solution Expected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified 1,5-dichloro-2-isothiocyanato-3-methylbenzene. Ensure it was stored under cool, dark, and anhydrous conditions.[3]Improved yield and reduction of side products stemming from isothiocyanate decomposition.
Low Nucleophilicity of the Amine If your amine has electron-withdrawing groups, it will be less nucleophilic.[1] Consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.[3]Increased reaction rate and conversion to the desired product.
Steric Hindrance The substitution pattern of 1,5-dichloro-2-isothiocyanato-3-methylbenzene may cause steric hindrance, especially with bulky amines. Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[3]Overcoming the activation energy barrier, leading to a higher yield.
Inappropriate Solvent The choice of solvent can impact reaction rates.A switch to a more suitable solvent (e.g., from a coordinating solvent like THF to a non-coordinating one like DCM) may improve the reaction rate.[1]
Reaction Not at Equilibrium The reaction may be slow and has not yet reached completion.Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1]
Problem 2: Formation of Side Products and Impurities

Question: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

Potential Side Product Cause Minimization Strategy
Symmetrical Thiourea (from the amine) If synthesizing the isothiocyanate in situ from the corresponding amine and carbon disulfide, the intermediate may react with the starting amine.[3]Use a two-step, one-pot approach where the isothiocyanate is fully formed before the addition of the second amine. Control stoichiometry carefully.[3]
Urea Derivatives Presence of water in the reaction can lead to the hydrolysis of the isothiocyanate to an amine, which can then react with another isothiocyanate molecule to form a urea.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Products from Isothiocyanate Dimerization/Polymerization This can occur, especially with prolonged heating or in the presence of certain catalysts.Avoid excessive heating. Monitor the reaction and stop it once the starting material is consumed.
Problem 3: Difficulty in Product Purification

Question: My crude thiourea product is an oil and will not crystallize. How can I purify it?

Answer:

This is a common issue as not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[1]

start Oily Crude Product trituration Attempt Trituration (stir with a poor solvent like hexane) start->trituration column Perform Column Chromatography trituration->column Remains Oily solid_product Solid Product (Purify further if needed) trituration->solid_product Crystallization Occurs purified_oil Purified Oily Product column->purified_oil

Caption: Purification workflow for oily products.

  • Solution 1: Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column using a gradient elution, for example with ethyl acetate in hexane, is a common choice. Use TLC beforehand to determine the optimal solvent system.[1]

  • Solution 2: Trituration: If the oil is viscous, try stirring it vigorously with a non-polar solvent in which the product is insoluble (e.g., hexane or an ether/hexane mixture). This can sometimes induce crystallization by washing away impurities that are inhibiting the process.[1]

Question: My product precipitates from the reaction mixture, but it is impure. What is the best way to purify it?

Answer:

The product may have co-precipitated with unreacted starting materials or byproducts.

  • Solution 1: Recrystallization: This is a highly effective method for purifying solid compounds. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution.[1]

  • Solution 2: Washing/Filtration: If the product is a solid in the reaction mixture, it can be collected by filtration and then washed with a solvent that dissolves the impurities but not the product.[5]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol is a representative procedure for a standard solution-phase synthesis of a thiourea from 1,5-dichloro-2-isothiocyanato-3-methylbenzene and a primary amine.[1]

Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (1.0 mmol)

  • Substituted Primary Amine (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the 1,5-dichloro-2-isothiocyanato-3-methylbenzene (1.0 mmol) to the solution at room temperature. The addition can be done portion-wise or as a solution.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-4 hours, but may be longer depending on the amine's reactivity.[1]

  • If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).[3]

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography as described in the purification troubleshooting section.

Protocol 2: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene from the Corresponding Amine

This protocol describes a general method for preparing aryl isothiocyanates from primary amines using carbon disulfide and a desulfurizing agent.[6][7]

Materials:

  • 2,6-Dichloro-3-methylaniline (1.0 mmol)

  • Carbon Disulfide (CS₂) (1.2 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tosyl Chloride (TsCl) (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

Procedure:

  • To a solution of 2,6-dichloro-3-methylaniline (1.0 mmol) in anhydrous THF (10 mL), add triethylamine (3.0 mmol) followed by the dropwise addition of carbon disulfide (1.2 mmol) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the dithiocarbamate salt in situ.

  • Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the dithiocarbamate intermediate is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of aryl thioureas from aryl isothiocyanates and various amines. Note that specific conditions for 1,5-dichloro-2-isothiocyanato-3-methylbenzene are not available and these should be used as a starting point for optimization.

Aryl Isothiocyanate Amine Solvent Temperature Time Yield (%) Reference
Phenyl isothiocyanateAnilineDCM, Et₃NRoom Temp2-3 h81[1]
Phenyl isothiocyanateAnilineAlumina (solvent-free)Microwave6 min92[1]
Phenyl isothiocyanateBenzylamineDCM, Et₃NRoom Temp2-3 h81[1]
3,4-Dichlorophenyl isothiocyanateVarious anilinesDMFNot specifiedNot specifiedModerate to Good[8]
General Aryl-NCSGeneral R-NH₂THFRoom Temp1-2 hGenerally High[1]

References

Troubleshooting

Enhancing the stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in solution

This guide provides technical support for researchers, scientists, and drug development professionals working with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. It offers troubleshooting advice and frequently asked ques...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. It offers troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in solution?

A1: The stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, like other aromatic isothiocyanates, is primarily influenced by several factors:

  • Nucleophiles: The isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to attack by nucleophiles. Water, amines, and thiols present in the solution can react with the compound, leading to its degradation.

  • pH: The rate of degradation is pH-dependent. Hydrolysis is generally faster in neutral to basic conditions compared to acidic conditions.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[3][4] For optimal stability, solutions should be kept at low temperatures.

  • Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate in degradation reactions. Aprotic solvents are generally preferred for storage and handling.

  • Light: While less commonly reported for isothiocyanates compared to other functional groups, exposure to UV light can potentially contribute to degradation. It is good practice to store solutions in amber vials or protect them from light.

Q2: What are the expected degradation products of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in an aqueous or protic solvent?

A2: The primary degradation pathway in the presence of water (hydrolysis) is the formation of the corresponding amine, 1,5-Dichloro-3-methyl-2-aminobenzene. This amine is also nucleophilic and can subsequently react with another molecule of the parent isothiocyanate to form a symmetrical thiourea, N,N'-bis(1,5-dichloro-3-methylphenyl)thiourea.[2][4] If other primary or secondary amines are present in the solution, unsymmetrical thioureas can also be formed.

Q3: How do the dichloro- and methyl- substituents on the benzene ring affect the stability of the molecule?

A3: The two chlorine atoms on the aromatic ring are electron-withdrawing groups. These groups increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.[5] Therefore, 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is expected to be more reactive and potentially less stable than unsubstituted phenyl isothiocyanate or aryl isothiocyanates with electron-donating groups. The methyl group is weakly electron-donating, but its effect is likely outweighed by the two electron-withdrawing chlorine atoms.

Q4: What are the recommended storage conditions for solutions of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene?

A4: To maximize stability, solutions of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene should be stored under the following conditions:

  • Solvent: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile, tetrahydrofuran, or dichloromethane).

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.

  • Light Protection: Store in amber glass vials to protect from light.

Troubleshooting Guides

Issue 1: Rapid Loss of Starting Material in Solution

Symptom: HPLC or other analytical methods show a rapid decrease in the concentration of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene after preparing the solution.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Water in the Solvent Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
High pH of the Solution If the experimental conditions allow, buffer the solution to a slightly acidic pH (e.g., pH 4-6). Avoid basic conditions.
Presence of Nucleophilic Reagents Ensure that other components in the solution (e.g., buffers, additives) are not nucleophilic. For example, avoid amine-based buffers like Tris if possible.
Elevated Temperature Prepare and handle the solution at low temperatures (e.g., on an ice bath). Store the solution at -20°C or below when not in use.
Issue 2: Appearance of Unexpected Peaks in Chromatogram

Symptom: New peaks, often with later retention times, appear in the HPLC chromatogram over time.

Possible Causes & Solutions:

CauseRecommended Action
Formation of Amine Degradation Product The primary amine (1,5-Dichloro-3-methyl-2-aminobenzene) is a likely degradation product. This can be confirmed by LC-MS analysis.
Formation of Thiourea Byproduct The symmetrical thiourea is a common secondary degradation product. Due to its larger size and potential for hydrogen bonding, it will likely have a different retention time than the parent compound. Confirm its identity using LC-MS.
Reaction with Buffer Components If using a buffer with primary or secondary amine groups, an unsymmetrical thiourea may have formed. Consider using a non-nucleophilic buffer system.

Experimental Protocols

Protocol 1: Stability Assessment of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene by HPLC

This protocol outlines a method to quantify the stability of the target compound in a specific solvent system over time.

1. Materials:

  • 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
  • HPLC-grade anhydrous solvent (e.g., acetonitrile)
  • HPLC system with a UV detector
  • C18 reversed-phase HPLC column
  • Volumetric flasks and autosampler vials

2. Procedure:

  • Prepare a stock solution of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
  • Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
  • Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the t=0 sample, and inject it into the HPLC.
  • Monitor the peak area of the parent compound at each time point. The stability can be expressed as the percentage of the initial peak area remaining.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV scan of the compound (typically in the range of 240-280 nm for aromatic isothiocyanates).
  • Column Temperature: 40-60°C to prevent precipitation and improve peak shape.[6]

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for identifying the primary degradation products.

1. Materials:

  • Aged solution of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (from Protocol 1 or a deliberately stressed sample).
  • LC-MS system with an electrospray ionization (ESI) source.

2. Procedure:

  • Inject the aged solution into the LC-MS system using the same or similar chromatographic conditions as in Protocol 1.
  • Acquire mass spectra for the parent peak and any new peaks that have appeared.
  • Analyze the mass spectra to determine the molecular weights of the degradation products.
  • Expected Mass of Amine: [Molecular Weight of Parent - 42.08]
  • Expected Mass of Symmetrical Thiourea: [(Molecular Weight of Parent x 2) + 18.02] (if formed via reaction with water) or [Molecular Weight of Parent + Molecular Weight of Amine]

Visualizations

Degradation_Pathway ITC 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene H2O + H2O (Hydrolysis) ITC->H2O Amine 1,5-Dichloro-3-methyl- 2-aminobenzene ITC2 + 1,5-Dichloro-2-isothiocyanato- 3-methylbenzene Amine->ITC2 Thiourea N,N'-bis(1,5-dichloro- 3-methylphenyl)thiourea H2O->Amine Primary Degradation ITC2->Thiourea Secondary Degradation

Caption: Primary and secondary degradation pathways in aqueous solution.

Troubleshooting_Workflow start Instability Observed (e.g., peak area decrease) check_solvent Is the solvent anhydrous and aprotic? start->check_solvent check_temp Is the solution stored at low temperature? check_solvent->check_temp Yes use_anhydrous Action: Use fresh anhydrous solvent. check_solvent->use_anhydrous No check_ph Is the solution pH neutral or basic? check_temp->check_ph Yes store_cold Action: Store at <= -20°C. check_temp->store_cold No check_nucleophiles Are other nucleophiles (e.g., amine buffers) present? check_ph->check_nucleophiles No acidify Action: Adjust to a slightly acidic pH. check_ph->acidify Yes remove_nucleophiles Action: Use non-nucleophilic reagents/buffers. check_nucleophiles->remove_nucleophiles Yes stable Solution Stabilized check_nucleophiles->stable No use_anhydrous->stable store_cold->stable acidify->stable remove_nucleophiles->stable

Caption: Troubleshooting workflow for enhancing compound stability.

References

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of the Reactivity of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and Other Aryl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the chemical reactivity of 1,5-dichloro-2-isothiocyanato-3-methylbenzene relative to other common aryl isothio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 1,5-dichloro-2-isothiocyanato-3-methylbenzene relative to other common aryl isothiocyanates. The reactivity of the isothiocyanate functional group (-N=C=S) is of paramount importance in drug development and various biological applications, as it readily reacts with nucleophiles like the thiol groups of cysteine residues in proteins.[1] Understanding the factors that modulate this reactivity is crucial for designing targeted covalent inhibitors and other pharmacologically active molecules.

The electrophilicity of the central carbon atom in the isothiocyanate group is the primary determinant of its reactivity. This electrophilicity is influenced by both the electronic and steric nature of the substituents on the aromatic ring.[2] Generally, electron-withdrawing groups enhance reactivity by increasing the positive charge on the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity.[3] Steric hindrance around the reactive center can also play a significant role by impeding the approach of nucleophiles.[2]

Predicted Reactivity Profile of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

  • Electronic Effects : The two chlorine atoms at the 1 and 5 positions are electron-withdrawing groups due to their high electronegativity. This effect increases the electrophilicity of the isothiocyanate carbon, thus predicting an enhanced reactivity compared to unsubstituted phenyl isothiocyanate. The methyl group at the 3-position is an electron-donating group, which would slightly counteract the effect of the chlorine atoms. However, the cumulative electron-withdrawing effect of two chlorine atoms is expected to dominate.

  • Steric Effects : The substituents are positioned in a way that may introduce some steric hindrance around the isothiocyanate group, potentially slowing down the reaction rate with bulky nucleophiles.

Overall, 1,5-dichloro-2-isothiocyanato-3-methylbenzene is anticipated to be a relatively reactive aryl isothiocyanate due to the strong electron-withdrawing nature of the two chlorine atoms.

Comparative Reactivity of Selected Aryl Isothiocyanates

The following table provides a qualitative comparison of the expected reactivity of 1,5-dichloro-2-isothiocyanato-3-methylbenzene with other representative aryl isothiocyanates based on the principles of electronic and steric effects.

Aryl IsothiocyanateSubstituentsExpected Electronic Effect on ReactivityExpected Steric HindrancePredicted Overall Reactivity
Phenyl IsothiocyanateNoneBaselineLowModerate
4-Nitrophenyl Isothiocyanate-NO₂ (para)Strongly ActivatingLowVery High
4-Methoxyphenyl Isothiocyanate-OCH₃ (para)DeactivatingLowLow
2-Methylphenyl Isothiocyanate-CH₃ (ortho)Slightly DeactivatingModerateModerate to Low
1,5-Dichloro-2-isothiocyanato-3-methylbenzene -Cl (meta, meta), -CH₃ (ortho)ActivatingModerate to HighHigh

Experimental Protocols for Quantitative Reactivity Assessment

To obtain precise quantitative data for comparing the reactivity of 1,5-dichloro-2-isothiocyanato-3-methylbenzene with other aryl isothiocyanates, the following experimental protocols are recommended.

Aminolysis Kinetics via HPLC or UV-Vis Spectroscopy

This method measures the rate of reaction between an isothiocyanate and a primary or secondary amine to form a thiourea.[2]

Principle: The rate of disappearance of the isothiocyanate or the rate of appearance of the thiourea product is monitored over time. This allows for the determination of the reaction rate constant, which serves as a quantitative measure of reactivity.

Materials:

  • Aryl isothiocyanate (e.g., 1,5-dichloro-2-isothiocyanato-3-methylbenzene)

  • Reference aryl isothiocyanates (e.g., phenyl isothiocyanate, 4-nitrophenyl isothiocyanate)

  • Nucleophile (e.g., benzylamine or diglycine)

  • Aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

  • Buffer solution (if aqueous conditions are desired)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the aryl isothiocyanate and the amine of known concentrations in the chosen solvent.

  • Equilibrate the solutions to a constant temperature (e.g., 25°C).

  • Initiate the reaction by mixing the isothiocyanate and amine solutions in a reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by acidification).

  • Analyze the concentration of the remaining isothiocyanate or the formed thiourea using HPLC or UV-Vis spectroscopy.

  • Plot the concentration of the reactant or product against time and determine the initial reaction rate.

  • Calculate the second-order rate constant (k) for the reaction.

Competitive Reactivity Study by HPLC

This method provides a relative measure of reactivity by allowing two different isothiocyanates to compete for a limited amount of a nucleophile.[1]

Principle: The ratio of the thiourea products formed from the reaction of a nucleophile with two different isothiocyanates reflects the relative reactivity of the two isothiocyanates.

Materials:

  • Two different aryl isothiocyanates for comparison (e.g., 1,5-dichloro-2-isothiocyanato-3-methylbenzene and phenyl isothiocyanate)

  • A nucleophile in a limiting amount (e.g., a primary amine)

  • Aprotic solvent

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution containing equimolar amounts of the two aryl isothiocyanates.

  • Add a solution of the nucleophile, with the nucleophile being the limiting reagent (e.g., 0.5 equivalents relative to the total isothiocyanate concentration).

  • Allow the reaction to proceed to completion.

  • Analyze the reaction mixture by HPLC to determine the relative concentrations of the two thiourea products.

  • The ratio of the product concentrations is directly proportional to the ratio of the rate constants of the two competing reactions.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_product Product Aryl_NCS Aryl-N=C=S Thiourea Aryl-NH-C(=S)-NH-R Aryl_NCS->Thiourea Nucleophilic Addition Amine R-NH₂ Amine->Thiourea Nucleophilic Addition experimental_workflow A Prepare Stock Solutions (Isothiocyanate & Amine) B Mix Reactants (Initiate Reaction) A->B 1. C Sample at Time Intervals B->C 2. D Quench Reaction C->D 3. E Analyze by HPLC/UV-Vis D->E 4. F Data Analysis (Determine Rate Constant) E->F 5.

References

Validation

A Comparative Guide to the Biological Activity of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and Non-chlorinated Aromatic Analogs

For Researchers, Scientists, and Drug Development Professionals Isothiocyanates are a class of naturally occurring organosulfur compounds found in cruciferous vegetables, renowned for their potent anticancer, antimicrobi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates are a class of naturally occurring organosulfur compounds found in cruciferous vegetables, renowned for their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their biological activity is largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, thereby modulating key signaling pathways.[4][5]

Anticipated Impact of Chlorination on Biological Activity

The introduction of chlorine atoms to an aromatic ring can significantly modulate a molecule's biological activity. Halogenation, particularly chlorination, often increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.[6] This improved cellular uptake may lead to increased potency. Furthermore, the electron-withdrawing nature of chlorine atoms can influence the electrophilicity of the isothiocyanate group, potentially enhancing its reactivity with cellular targets. Therefore, it is hypothesized that 1,5-Dichloro-2-isothiocyanato-3-methylbenzene may exhibit enhanced or more potent biological activities compared to its non-chlorinated counterparts.

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of common non-chlorinated aromatic isothiocyanates. These values provide a baseline for estimating the potential potency of chlorinated analogs.

Table 1: Comparative Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Isothiocyanate (Analog)Cancer Cell LineIC50 (µM)Reference
Benzyl isothiocyanate (BITC)HeLa (Cervical Cancer)~2.5[2]
Phenethyl isothiocyanate (PEITC)HeLa (Cervical Cancer)~2.5[2]
Benzyl isothiocyanate (BITC)HL-60 (Leukemia)>10[7]
Phenethyl isothiocyanate (PEITC)HL-60 (Leukemia)>10[7]
Table 2: Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Isothiocyanate (Analog)Microbial StrainMIC Range (µg/mL)Reference
Benzyl isothiocyanate (BITC)Staphylococcus aureus (MRSA)2.9 - 110[8][9]
Phenethyl isothiocyanate (PEITC)Staphylococcus aureus (MRSA)Not specified, but generally less effective than BITC[9]
Phenyl isothiocyanate (PITC)Escherichia coli1000[10]
Phenyl isothiocyanate (PITC)Staphylococcus aureus1000[10]
Benzyl isothiocyanate (BITC)Campylobacter jejuni5[11]

Mechanisms of Action and Key Signaling Pathways

Isothiocyanates exert their biological effects by modulating multiple cellular signaling pathways. The primary mechanisms include the induction of apoptosis in cancer cells, inhibition of inflammatory pathways, and activation of cellular antioxidant responses.

Anticancer Mechanisms
  • Induction of Apoptosis: ITCs trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase cascades.[3][12]

  • Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[2][13]

  • Modulation of Signaling Pathways: ITCs are known to interact with several key signaling pathways implicated in cancer development and progression.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, which is closely linked to cancer.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. ITCs can inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines IKK IKK Pro-inflammatory Cytokines->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome Leads to NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases ITC Isothiocyanates ITC->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Activated Nrf2 then moves to the nucleus and promotes the transcription of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Releases Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Leads to ITC Isothiocyanates ITC->Keap1 Modifies ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of isothiocyanates.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the isothiocyanate (e.g., 0, 2, 5, 10, 15, 20, and 25 µM) for 24 to 48 hours. A vehicle control (e.g., 0.01% DMSO) should be included.[15]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat with ITC (various concentrations) step2->step3 step4 Incubate for 24-48h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 4h step5->step6 step7 Add solubilizing agent step6->step7 step8 Measure absorbance step7->step8 end Calculate IC50 step8->end

Caption: General workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the isothiocyanate for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the isothiocyanate in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the isothiocyanate that shows no visible growth of the microorganism.[8]

Conclusion

While direct experimental data on 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is currently lacking, the established structure-activity relationships for isothiocyanates provide a strong basis for predicting its biological activities. The presence of two chlorine atoms on the aromatic ring is expected to enhance its lipophilicity and potentially its electrophilic reactivity, suggesting that it may be a more potent anticancer and antimicrobial agent than its non-chlorinated analogs like BITC and PEITC. The primary mechanisms of action are likely to involve the modulation of key cellular signaling pathways such as NF-κB and Nrf2, leading to the induction of apoptosis in cancer cells and inhibition of microbial growth. Further experimental validation is necessary to confirm these hypotheses and to fully characterize the therapeutic potential of this chlorinated isothiocyanate.

References

Comparative

A Comparative Guide to the Structural and Spectroscopic Properties of Dichlorinated Aryl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structural and spectroscopic properties of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and a closely rel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and spectroscopic properties of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and a closely related, commercially available alternative, 2,6-Dichlorophenyl isothiocyanate. Due to the absence of a publicly available X-ray crystal structure for the primary compound of interest, this guide utilizes data from a representative halogenated phenyl isothiocyanate crystal structure to provide a basis for structural comparison. Detailed experimental protocols for synthesis and characterization are also provided to support further research and application.

Structural and Physicochemical Properties

A comparative summary of the key structural and physicochemical properties of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and its alternative, 2,6-Dichlorophenyl isothiocyanate, is presented below.

Property1,5-Dichloro-2-isothiocyanato-3-methylbenzene (Predicted/Theoretical)2,6-Dichlorophenyl isothiocyanate (Experimental)4-Bromophenyl isothiocyanate (Experimental - for crystal structure comparison)
Molecular Formula C₈H₅Cl₂NSC₇H₃Cl₂NSC₇H₄BrNS
Molecular Weight 218.10 g/mol 204.08 g/mol 214.08 g/mol [1]
Appearance ---Solid---
Melting Point ---38-42 °C---
Boiling Point ---122-124 °C at 8 mmHg---

X-ray Crystallography Analysis

An X-ray crystal structure for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is not currently available in the public domain. To provide a relevant structural comparison, the crystallographic data of 4-Bromophenyl isothiocyanate is referenced. The key bond lengths and angles of the isothiocyanate group are highlighted.

Note: The following data is for 4-Bromophenyl isothiocyanate and serves as a representative example of a halogenated aryl isothiocyanate.

ParameterBond Length (Å) / Angle (°)
N=C Bond Length ~1.17 Å
C=S Bond Length ~1.58 Å
C-N=C Bond Angle ~165°
N=C=S Bond Angle ~180°

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the target compound and its alternative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is not available. The predicted shifts are based on general principles of NMR spectroscopy. The isothiocyanate carbon often shows a broad or weak signal in ¹³C NMR spectra.

¹H NMR (Predicted)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,5-Dichloro-2-isothiocyanato-3-methylbenzene~7.2-7.4s1HAr-H
~7.0-7.2s1HAr-H
~2.3-2.5s3H-CH₃

¹³C NMR (Predicted)

CompoundChemical Shift (δ) ppmAssignment
1,5-Dichloro-2-isothiocyanato-3-methylbenzene~130-140Ar-C (quaternary)
~125-135Ar-CH
~130-135-NCS
~20-CH₃

Spectroscopic Data for 2,6-Dichlorophenyl isothiocyanate

TechniqueKey Peaks / Signals
¹H NMR δ 7.39 (t, J = 7.8 Hz, 1H), 7.62 (d, J = 7.8 Hz, 2H)
IR (Melt) Characteristic strong, sharp peak for -N=C=S stretching around 2000-2200 cm⁻¹
Mass Spec (EI) m/z 203 (M⁺), fragments corresponding to the loss of S, CS, and Cl.

Experimental Protocols

Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

The synthesis of the target compound can be achieved through a two-step process involving the preparation of the corresponding aniline precursor followed by its conversion to the isothiocyanate.

Step 1: Synthesis of 1,5-Dichloro-2-amino-3-methylbenzene

  • Nitration: 1,3-Dichloro-5-methylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 1,5-Dichloro-3-methyl-2-nitrobenzene. The reaction is typically carried out at low temperatures to control selectivity.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine, 1,5-dichloro-2-amino-3-methylbenzene. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Conversion to Isothiocyanate

A common method for converting anilines to isothiocyanates is the reaction with thiophosgene or a thiophosgene equivalent.

  • The synthesized 1,5-dichloro-2-amino-3-methylbenzene is dissolved in a suitable solvent such as dichloromethane or chloroform.

  • The solution is treated with a base, such as triethylamine or calcium carbonate, followed by the dropwise addition of thiophosgene at a controlled temperature (often 0 °C).

  • The reaction mixture is stirred until the starting amine is consumed (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Synthesis of 2,6-Dichlorophenyl isothiocyanate

This compound can be synthesized from 2,6-dichloroaniline using a similar procedure to that described above.

  • 2,6-dichloroaniline is dissolved in dichloromethane.

  • N,N-Diisopropylethylamine is added, and the mixture is cooled to 0 °C.

  • Thiophosgene is added dropwise, and the reaction is stirred at room temperature for 3-4 hours.

  • The reaction is worked up by washing with water, drying the organic layer over sodium sulfate, and concentrating the solvent.

  • The product is purified by flash column chromatography.

Visualizations

General Synthesis Workflow for Aryl Isothiocyanates

The following diagram illustrates the general synthetic pathway for the preparation of aryl isothiocyanates from their corresponding anilines.

Synthesis_Workflow Aryl_Aniline Aryl Amine (e.g., 1,5-Dichloro-2-amino-3-methylbenzene) Isothiocyanate Aryl Isothiocyanate (e.g., 1,5-Dichloro-2-isothiocyanato-3-methylbenzene) Aryl_Aniline->Isothiocyanate Conversion Reagents Thiophosgene (CSCl₂) or equivalent + Base (e.g., Et₃N) Reagents->Isothiocyanate

Caption: General reaction scheme for the synthesis of aryl isothiocyanates.

References

Validation

A Comparative Guide to Purity Assessment of Synthesized 1,5-Dichloro-2-isothiocyanato-3-methylbenzene by HPLC

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, a key intermediate in various synthetic pathways. The objective is to furnish the reader with the necessary information to select the most appropriate analytical methodology for their specific requirements, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally stable organic compounds. For 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, a reversed-phase HPLC method is the most common approach, offering high resolution and sensitivity for the separation of the main compound from potential process-related impurities.

Potential Impurities

The synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene typically proceeds from the corresponding aniline derivative, 2,6-dichloro-3-methylaniline. Common synthetic routes, such as the reaction with carbon disulfide followed by desulfurization, or the use of thiophosgene or its equivalents, can lead to several potential impurities. Understanding these is crucial for developing a robust analytical method.

  • Impurity A: 2,6-Dichloro-3-methylaniline (Unreacted Starting Material): The primary starting material for the synthesis. Its presence indicates an incomplete reaction.

  • Impurity B: N-(2,6-Dichloro-3-methylphenyl)dithiocarbamate Intermediate: A common intermediate in synthesis routes involving carbon disulfide. Incomplete desulfurization can lead to its presence in the final product.

  • Impurity C: 1,3-Bis(2,6-dichloro-3-methylphenyl)thiourea: A potential by-product formed from the reaction of the isothiocyanate with the starting aniline.

  • Impurity D: Residual Solvents and Reagents: Depending on the synthetic and purification steps, various organic solvents and excess reagents could be present.

Experimental Protocol: Reversed-Phase HPLC

A validated HPLC method for a similar compound, allyl isothiocyanate, provides a strong basis for the analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. The following protocol is adapted for this aromatic isothiocyanate.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm, where aromatic compounds typically exhibit strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilutions can be made as necessary.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

CompoundRetention Time (min)Peak Area% Area
Impurity A: 2,6-Dichloro-3-methylaniline3.845,0001.5
Impurity B: Dithiocarbamate Intermediate5.224,0000.8
1,5-Dichloro-2-isothiocyanato-3-methylbenzene 7.5 2,895,000 96.5
Impurity C: Di-substituted Thiourea10.136,0001.2

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, alternative and complementary techniques can provide a more comprehensive purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds. Given that many isothiocyanates are amenable to GC analysis, this technique offers excellent separation efficiency and the definitive identification of impurities through mass spectral data.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, enabling the calculation of the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.

Comparative Overview of Analytical Methods

The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity assessment of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds. Halogenated compounds are well-suited for detection.Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).
Advantages High resolution, well-established, versatile for a wide range of compounds.High sensitivity, provides structural information for impurity identification.Primary method (no need for analyte-specific reference standard), non-destructive, provides structural information.
Disadvantages Requires a reference standard for quantification, potential for co-elution.Requires the analyte to be volatile and thermally stable, potential for analyte degradation at high temperatures.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.
Impurity Detection Excellent for separating polar and non-polar impurities.Ideal for volatile organic impurities, residual solvents, and starting materials.Can quantify any impurity with a unique NMR signal, including isomers and structurally related compounds.

Experimental Workflows and Logical Relationships

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for HPLC-based purity assessment and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Compound weigh Accurate Weighing start->weigh dissolve Dissolution in Mobile Phase weigh->dissolve inject Injection into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Final Purity Report calculate->report

Figure 1: Experimental workflow for HPLC-based purity assessment.

Decision_Tree start Purity Assessment Required volatile Is the compound volatile and thermally stable? start->volatile gc_ms GC-MS volatile->gc_ms Yes hplc HPLC volatile->hplc No orthogonal Orthogonal method needed? gc_ms->orthogonal hplc->orthogonal qnmr qNMR for absolute purity orthogonal->qnmr Yes

Figure 2: Decision tree for selecting an analytical method.

Conclusion

For the routine purity assessment of synthesized 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for a more comprehensive understanding of the impurity profile, particularly for the definitive identification of unknown peaks, GC-MS serves as a powerful complementary technique, provided the analyte exhibits sufficient volatility and thermal stability. For the purpose of establishing a certified reference material or for obtaining an absolute purity value without the need for a specific standard of the analyte, quantitative NMR is the method of choice. The selection of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the intended use of the compound, the nature of the expected impurities, and the desired level of analytical detail.

Comparative

Comparative study of synthetic routes to dichlorinated isothiocyanates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic routes to dichlorinated isothiocyanates, valuable intermediates in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to dichlorinated isothiocyanates, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The focus is on providing a clear comparison of methodologies, highlighting both the traditional thiophosgene-based approach and safer, more modern alternatives. Experimental data is presented to facilitate informed decisions in selecting a synthetic strategy.

Introduction

Dichlorinated isothiocyanates are a class of organic compounds characterized by the presence of two chlorine atoms and an isothiocyanate (-N=C=S) functional group. Their utility as building blocks in the development of bioactive molecules has driven the need for efficient and safe synthetic methods. Historically, the reaction of dichlorinated anilines with the highly toxic reagent thiophosgene has been a primary route. However, significant efforts have been made to develop thiophosgene-free alternatives, primarily involving the reaction of primary amines with carbon disulfide followed by desulfurization. This guide compares these two main approaches.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of dichlorinated phenyl isothiocyanates via different routes. This allows for a direct comparison of yields and reaction conditions.

Target CompoundStarting MaterialReagentsReaction ConditionsYield (%)Reference
2,6-Dichlorophenyl isothiocyanate2,6-DichloroanilineThiophosgene, N,N-DiisopropylethylamineDichloromethane, 0°C to room temp., 3-4 h70[1]
3,4-Dichlorophenyl isothiocyanate3,4-DichloroanilineThiophosgene, Water15°C to room temp., 1 hNot explicitly stated, but used in next step without purification[2]
p-Chlorophenyl isothiocyanatep-ChloroanilineThiophosgene, WaterNot specified72-81[3]
General Aryl IsothiocyanatesAryl AmineCS₂, Triethylamine, Tosyl ChlorideNot specified, 30 min75-97 (for various aryl isothiocyanates)[1][4]
Benzyl Isothiocyanate (for comparison)BenzylamineCS₂, Triethylamine, DMT/NMM/TsO⁻Microwave, 90°C, 3 min92
Benzyl Isothiocyanate (for comparison)BenzylamineCS₂, Triethylamine, Cyanuric ChlorideMicrowave, 90°C, 3 min87

Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the key synthetic routes, providing a practical guide for laboratory implementation.

Method 1: Thiophosgene-Based Synthesis

This traditional method involves the direct reaction of a primary amine with thiophosgene. While often efficient, it requires the use of the highly toxic and hazardous reagent, thiophosgene.

Experimental Protocol: Synthesis of 2,6-Dichlorophenyl Isothiocyanate [1]

  • To a stirred solution of 2,6-dichloroaniline (2 g, 12.34 mmol) in dichloromethane (25 mL) at room temperature, slowly add N,N-Diisopropylethylamine (1.86 g, 18.41 mmol).

  • Cool the reaction mixture to 0°C.

  • Add thiophosgene (1.4 g, 13.55 mmol) dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 3-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography (5% EtOAc in hexane) to yield 1,3-dichloro-2-isothiocyanatobenzene (1.75 g, 70% yield).

Method 2: Thiophosgene-Free Synthesis via Dithiocarbamate Intermediate

This safer alternative avoids the use of thiophosgene by first forming a dithiocarbamate salt from the corresponding primary amine and carbon disulfide. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents can be employed, offering flexibility in reaction conditions.

General Experimental Protocol: One-Pot Synthesis of Aryl Isothiocyanates using Tosyl Chloride [4]

  • To a solution of the aryl amine (1 equivalent) in a suitable solvent, add triethylamine (2 equivalents) and carbon disulfide (1.5 equivalents).

  • Stir the mixture at room temperature for the time required to form the dithiocarbamate salt (typically monitored by TLC).

  • Add tosyl chloride (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for approximately 30 minutes.

  • After the reaction is complete, perform a standard aqueous workup and purify the product by chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the described synthetic routes.

Thiophosgene_Route Dichloroaniline Dichlorinated Aniline Intermediate Unstable Intermediate Dichloroaniline->Intermediate + CSCl₂ Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Intermediate Isothiocyanate Dichlorinated Isothiocyanate Intermediate->Isothiocyanate - 2 HCl HCl 2 HCl Intermediate->HCl

Caption: Thiophosgene-based synthesis of dichlorinated isothiocyanates.

Thiophosgene_Free_Route cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization Dichloroaniline Dichlorinated Aniline Dithiocarbamate Dithiocarbamate Salt Intermediate Dichloroaniline->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Base Base (e.g., Et₃N) Base->Dithiocarbamate Isothiocyanate Dichlorinated Isothiocyanate Dithiocarbamate->Isothiocyanate DesulfurizingAgent Desulfurizing Agent (e.g., Tosyl Chloride) DesulfurizingAgent->Isothiocyanate Byproducts Byproducts Experimental_Workflow cluster_thiophosgene Thiophosgene Method cluster_cs2 Carbon Disulfide Method (One-Pot) T1 Dissolve Dichloroaniline in Solvent T2 Add Base T1->T2 T3 Cool to 0°C T2->T3 T4 Add Thiophosgene T3->T4 T5 Stir at Room Temperature T4->T5 T6 Workup and Purification T5->T6 C1 Combine Dichloroaniline, Base, and CS₂ C2 Stir to Form Dithiocarbamate C1->C2 C3 Add Desulfurizing Agent C2->C3 C4 Continue Stirring C3->C4 C5 Workup and Purification C4->C5

References

Validation

The Impact of Methylation on the Reactivity of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction of a methyl group to the 1,3-dichloro-2-isothiocyanatobenzene scaffold to form 1,5-Dichloro-2-isothiocyanato-3-methylbenz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a methyl group to the 1,3-dichloro-2-isothiocyanatobenzene scaffold to form 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is predicted to enhance the aromatic ring's reactivity towards electrophilic aromatic substitution and potentially modulate the reactivity of the isothiocyanate functional group. This is primarily due to the electron-donating nature of the methyl group, which increases the electron density of the benzene ring. Conversely, the methyl group is expected to decrease the rate of nucleophilic aromatic substitution.

Comparison of Electronic and Steric Effects

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents, as well as steric hindrance. The following table summarizes the expected effects of the methyl group in 1,5-Dichloro-2-isothiocyanato-3-methylbenzene compared to the non-methylated analog.

Feature1,3-dichloro-2-isothiocyanatobenzene (Analog)1,5-Dichloro-2-isothiocyanato-3-methylbenzene (Target)Predicted Impact of Methyl Group
Substituents 2 x Chloro (-Cl)1 x Isothiocyanato (-NCS)2 x Chloro (-Cl)1 x Isothiocyanato (-NCS)1 x Methyl (-CH₃)Addition of an electron-donating group.
Electronic Effect on Ring Deactivated due to the electron-withdrawing nature of the two chloro groups and the isothiocyanate group.The electron-donating methyl group partially counteracts the deactivating effects of the other substituents, leading to a less deactivated (or more activated) ring compared to the analog.Increased electron density on the aromatic ring.
Reactivity towards Electrophiles Lower reactivity due to the deactivated ring.Higher reactivity is expected due to the activating effect of the methyl group.Enhanced rate of electrophilic aromatic substitution.
Reactivity towards Nucleophiles (Aromatic Substitution) Higher propensity for nucleophilic aromatic substitution due to the presence of strong electron-withdrawing groups.Lower reactivity is expected as the electron-donating methyl group disfavors the formation of the negatively charged Meisenheimer complex intermediate.Diminished rate of nucleophilic aromatic substitution.
Reactivity of the Isothiocyanate Group The electrophilicity of the isothiocyanate carbon is enhanced by the electron-withdrawing chloro groups on the ring.The electron-donating methyl group may slightly decrease the electrophilicity of the isothiocyanate carbon compared to the analog.Potentially reduced reactivity towards nucleophilic attack at the isothiocyanate carbon.
Steric Hindrance Less steric hindrance around the aromatic ring.The methyl group introduces steric bulk, which may hinder the approach of reactants to the adjacent positions.Potential for regioselective reactions and altered reaction rates due to steric hindrance.

Quantitative Analysis of Substituent Effects

SubstituentHammett Constant (σp)Electronic Effect
Chloro (-Cl)+0.23Electron-withdrawing (deactivating)
Methyl (-CH₃)-0.17Electron-donating (activating)

Data sourced from established physical organic chemistry literature.

The positive value for the chloro group indicates its electron-withdrawing nature, which deactivates the ring towards electrophilic attack. Conversely, the negative value for the methyl group signifies its electron-donating character, which activates the ring. The cumulative effect of these substituents will determine the overall reactivity.

Visualizing the Electronic Effects

The following diagram illustrates the electronic influence of the substituents on the aromatic ring, highlighting the activating effect of the methyl group.

G Electronic Effects on the Aromatic Ring cluster_0 1,5-Dichloro-2-isothiocyanato-3-methylbenzene A Benzene Ring Cl1 Chloro (-Cl) (Electron-Withdrawing) A->Cl1 Deactivates Ring Cl2 Chloro (-Cl) (Electron-Withdrawing) A->Cl2 Deactivates Ring NCS Isothiocyanato (-NCS) (Electron-Withdrawing) A->NCS Deactivates Ring Me Methyl (-CH₃) (Electron-Donating) Me->A Activates Ring

Caption: Electronic effects of substituents.

Experimental Protocols

To empirically determine the difference in reactivity, the following experimental protocols are proposed.

Experiment 1: Competitive Nitration (Electrophilic Aromatic Substitution)

Objective: To compare the relative rates of electrophilic aromatic substitution of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and 1,3-dichloro-2-isothiocyanatobenzene.

Methodology:

  • Reaction Setup: An equimolar mixture of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and 1,3-dichloro-2-isothiocyanatobenzene is dissolved in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Reagent Addition: A nitrating mixture (a solution of nitric acid and sulfuric acid in a 1:1 ratio) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of the starting materials and the formation of nitrated products.

  • Quenching and Workup: After a set time, the reaction is quenched by pouring the mixture into ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The product ratio is determined by GC-MS and/or ¹H NMR spectroscopy. A higher yield of the nitrated derivative of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene would indicate a higher reactivity towards electrophilic substitution.

Experiment 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the susceptibility of the two compounds to nucleophilic aromatic substitution.

Methodology:

  • Reaction Setup: Separate reactions are set up for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene and 1,3-dichloro-2-isothiocyanatobenzene. Each compound is dissolved in methanol in a sealed tube.

  • Reagent Addition: A standardized solution of sodium methoxide in methanol is added to each tube.

  • Reaction Conditions: The sealed tubes are heated to a specific temperature (e.g., 100°C) in an oil bath for a defined period (e.g., 24 hours).

  • Monitoring and Analysis: The reactions are monitored by High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the appearance of the methoxy-substituted product.

  • Kinetic Analysis: Rate constants for the substitution reaction for both compounds can be determined by plotting the concentration of the starting material versus time. A slower rate constant for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene would confirm the deactivating effect of the methyl group in this context.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a comparative reactivity study.

G Comparative Reactivity Study Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Analysis cluster_3 Conclusion Prep Prepare Equimolar Mixture of Substrates or Separate Reactions React Introduce Electrophile or Nucleophile under Controlled Conditions Prep->React Start Reaction Monitor Monitor Reaction Progress (e.g., GC-MS, HPLC) React->Monitor Sample Periodically Analyze Quantify Reactant Consumption and Product Formation Monitor->Analyze Data Processing Conclude Determine Relative Reactivity Analyze->Conclude Interpret Results

Caption: General experimental workflow.

Conclusion

The presence of a methyl group in 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is predicted to significantly alter its reactivity profile compared to its non-methylated analog. The electron-donating nature of the methyl group is expected to increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, this same property should decrease its reactivity towards nucleophilic aromatic substitution. Furthermore, the steric bulk of the methyl group may introduce regioselective outcomes in substitution reactions. The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions, which are crucial for the rational design and development of novel compounds in the fields of medicinal chemistry and material science.

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene: A Guide for Laboratory Professionals

Essential guidance for the safe handling and disposal of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is critical for ensuring laboratory safety and environmental protection. This document provides a clear, step-by-step...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is critical for ensuring laboratory safety and environmental protection. This document provides a clear, step-by-step operational plan for researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets and are intended to supplement, not replace, institutional and regulatory protocols.

Key Safety and Hazard Information

Proper disposal procedures are directly linked to the inherent hazards of a substance. Understanding these hazards is the first step in safe handling and waste management.

Hazard ClassificationDescriptionPrecautionary Statement
Skin IrritationCauses skin irritation.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1]
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye IrritationCauses serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory IrritationMay cause respiratory irritation.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P261: Avoid breathing dust/fumes.[1]
P271: Use only outdoors or in a well-ventilated area.[1]

Disposal and Spill Management Protocols

The following tables outline the necessary steps for the planned disposal of waste chemical and for managing accidental spills.

Table 2: Standard Disposal Procedure

StepAction
1. Containerization Place waste 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in a suitable, labeled container. Polyethylene or polypropylene containers are recommended.[1]
2. Storage Store the sealed container in a well-ventilated place, locked up, and away from incompatible materials.[1]
3. Regulatory Compliance Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]

Table 3: Accidental Spill Cleanup Protocol

StepAction
1. Immediate Response Clear the area of all personnel. Alert the appropriate emergency services (e.g., Fire Brigade) and inform them of the location and nature of the hazard.[1]
2. Personal Protection Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, before attempting to clean the spill. Avoid all personal contact, including inhalation.[1]
3. Containment Prevent the spillage from entering drains or waterways. Contain the spill using inert materials such as sand, earth, or vermiculite.[1]
4. Collection Absorb the remaining product with the containment material and collect the mixture into a suitable, labeled container for waste disposal.[1]
5. Decontamination Wash the spill area thoroughly. Prevent runoff from entering drains.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Disposal Workflow for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene cluster_start cluster_containerization cluster_storage cluster_disposal cluster_spill start Chemical Waste Generated containerize Place in Labeled Polyethylene/Polypropylene Container start->containerize Standard Procedure spill Accidental Spill Occurs start->spill If Spill Occurs store Store in a Well-Ventilated, Locked Location containerize->store dispose Transfer to Authorized Hazardous Waste Facility store->dispose contain Contain Spill with Inert Material spill->contain collect Collect into Labeled Container for Disposal contain->collect collect->dispose

Caption: Logical workflow for the routine disposal and accidental spill management of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

References

Handling

Personal protective equipment for handling 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Essential Safety and Handling Guide for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handl...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Dichloro-2-isothiocyanato-3-methylbenzene. The procedural guidance herein is designed to answer key operational questions regarding personal protective equipment (PPE), handling, and disposal.

Hazard Summary and Personal Protective Equipment

Based on data from analogous compounds, 1,5-Dichloro-2-isothiocyanato-3-methylbenzene is presumed to be a hazardous substance. Isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin. They are often corrosive and can cause severe skin burns and eye damage. Furthermore, they may act as sensitizers, leading to allergic reactions upon repeated exposure.[1][2][3]

Quantitative Data and PPE Recommendations

ParameterRecommendation/DataSource Compound(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][3]3,4-Dichlorophenyl isocyanate, 3,5-Dichlorophenyl isothiocyanate
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns.[1][3]3,4-Dichlorophenyl isocyanate, 3,5-Dichlorophenyl isothiocyanate
Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.[1][3]3,4-Dichlorophenyl isocyanate, 3,5-Dichlorophenyl isothiocyanate
Sensitization May cause sensitization by inhalation and skin contact.[1]3,4-Dichlorophenyl isocyanate
Occupational Exposure Limits No specific OEL established. Handle with high containment.2,6-Dichlorophenyl isothiocyanate[2]
Eye Protection Chemical safety goggles with a face shield.General recommendation for corrosive solids.[2]
Hand Protection Nitrile or neoprene gloves. Breakthrough times vary by manufacturer and glove thickness. Always inspect gloves before use and change immediately upon contamination.[1][4]General guidance for isocyanates and chlorinated solvents.[1][4]
Respiratory Protection Use exclusively within a certified chemical fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with organic vapor and particulate cartridges (e.g., OV/AG/P99) is required.[2]2,6-Dichlorophenyl isothiocyanate[2]
Body Protection A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full protective suit is recommended.[2]2,6-Dichlorophenyl isothiocyanate[2]

Operational Plan for Handling

Strict adherence to the following procedures is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Pre-Handling Checklist:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit appropriate for corrosive and toxic solids readily available. This should include an inert absorbent material, waste bags, and the necessary PPE for cleanup.

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE (safety goggles, face shield, appropriate gloves, and lab coat) before entering the designated handling area.

  • Dispensing: Handle the solid compound carefully to avoid generating dust.[1] Use appropriate tools (e.g., spatulas) for transferring the material.

  • Containment: Keep the container with the compound tightly closed when not in use.

  • Avoid Incompatibilities: This compound may be moisture-sensitive and incompatible with strong oxidizing agents, acids, bases, and alcohols.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical, using an appropriate decontamination solution.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential residue on the outer surface of the gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste containing 1,5-Dichloro-2-isothiocyanato-3-methylbenzene must be treated as hazardous waste.

1. Waste Collection and Segregation:

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all solid waste contaminated with this compound, including disposable labware, gloves, and absorbent materials.

  • Avoid Mixing: Do not mix isothiocyanate waste with other chemical waste streams to prevent potentially hazardous reactions.

2. Container Management:

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "1,5-Dichloro-2-isothiocyanato-3-methylbenzene."

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

3. Final Disposal:

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's designated and licensed hazardous waste disposal company.[2]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the essential steps and decision points for the safe handling of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Safe Handling Workflow for 1,5-Dichloro-2-isothiocyanato-3-methylbenzene prep Preparation Phase ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol spill->spill_response Yes post_handling Post-Handling Procedures spill->post_handling No spill_response->post_handling decon Decontaminate Workspace and Equipment post_handling->decon waste Segregate and Label Hazardous Waste decon->waste remove_ppe Properly Remove and Dispose of PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Caption: Workflow for safe handling of dichlorinated isothiocyanates.

References

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